3-Deazaadenosine hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4.ClH/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11;/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13);1H/t6-,8-,9-,11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRKYGAAEYXMKZ-RPWKAPHTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 3-Deazaadenosine Hydrochloride in Inhibiting Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deazaadenosine hydrochloride (3-DAA) is a potent and widely utilized small molecule inhibitor of methylation. Its primary mechanism of action involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in the methionine cycle. This inhibition leads to the intracellular accumulation of SAH, a product and competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, 3-DAA effectively functions as a broad-spectrum inhibitor of methylation processes, impacting DNA, RNA, proteins, and lipids. This technical guide provides an in-depth overview of the core principles of 3-DAA-mediated methylation inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Mechanism of Action
This compound exerts its inhibitory effect on methylation through a well-defined mechanism centered on the disruption of the cellular methylation cycle.
Inhibition of S-adenosylhomocysteine (SAH) Hydrolase
The direct molecular target of 3-DAA is S-adenosylhomocysteine hydrolase (SAHH). 3-DAA acts as a competitive inhibitor of this enzyme, preventing the hydrolysis of SAH into adenosine and homocysteine.[1][2] This enzymatic step is crucial for recycling SAH and maintaining a favorable SAM/SAH ratio within the cell.
Accumulation of S-adenosylhomocysteine (SAH)
By inhibiting SAH hydrolase, 3-DAA treatment leads to a significant intracellular accumulation of SAH.[3][4] SAH is a potent product inhibitor of virtually all SAM-dependent methyltransferases.
Inhibition of SAM-Dependent Methyltransferases
The elevated levels of SAH competitively inhibit the binding of the methyl donor, S-adenosylmethionine (SAM), to the active site of methyltransferase enzymes.[1] This broad-spectrum inhibition affects a wide array of biological processes that are dependent on methylation, including:
-
DNA methylation: Affecting gene expression and chromatin structure.
-
RNA methylation: Influencing RNA stability, processing, and translation.[3]
-
Protein methylation: Modulating protein function, localization, and stability.
-
Lipid methylation: Impacting membrane composition and signaling.
The following diagram illustrates the mechanism of action of this compound.
Quantitative Data
The inhibitory potential of this compound is quantified by various parameters, primarily its inhibition constant (Ki) for SAH hydrolase and its half-maximal inhibitory concentration (IC50) in cellular and viral assays.
| Parameter | Target/System | Value | Reference(s) |
| Ki | S-adenosylhomocysteine (SAH) hydrolase | 3.9 µM | [5] |
| IC50 | HIV-1 (A012 isolate) in PBMCs | 0.15 µM | [5] |
| IC50 | HIV-1 (A018 isolate) in PBMCs | 0.20 µM | [5] |
Note: While 3-DAA is a broad-spectrum methylation inhibitor, specific IC50 values against a comprehensive panel of individual methyltransferases are not extensively reported in the literature. Its potency is primarily attributed to the inhibition of SAH hydrolase, leading to the accumulation of the general methyltransferase inhibitor, SAH.
Impact on Signaling Pathways
By altering the methylation status of key cellular components, 3-DAA can significantly impact various signaling pathways. Two prominent examples are the Ras and NF-κB pathways.
Inhibition of Ras Signaling
The Ras family of small GTPases plays a central role in cell proliferation, differentiation, and survival. The proper localization and function of Ras proteins are dependent on post-translational modifications, including methylation.
3-DAA has been shown to inhibit the methylation of Ras proteins, which prevents their proper membrane association and subsequent activation of downstream signaling cascades, such as the Raf-MEK-ERK pathway.
The following diagram illustrates the inhibition of the Ras signaling pathway by 3-DAA.
Modulation of NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, immunity, and cell survival. The activity of this pathway is tightly controlled, and methylation has been implicated in its regulation.
3-DAA has been shown to modulate NF-κB signaling, although the effects can be complex. For instance, it can inhibit the transcriptional activity of NF-κB while also promoting the degradation of its inhibitor, IκBα.
The following diagram provides a simplified overview of the NF-κB signaling pathway and a potential point of intervention for 3-DAA.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Cell Culture Treatment and Assessment of Global Methylation
Objective: To treat cultured cells with 3-DAA and assess the resulting changes in global DNA methylation.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Global DNA methylation quantification kit (e.g., ELISA-based or LC-MS/MS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere overnight.
-
3-DAA Treatment: Prepare a series of dilutions of 3-DAA in complete culture medium from a concentrated stock solution. A typical concentration range to test is 1-100 µM.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of 3-DAA. Include a vehicle control (medium with the same concentration of water or DMSO as the highest 3-DAA concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, wash the cells with PBS and harvest them by trypsinization or cell scraping.
-
DNA Extraction: Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Global Methylation Analysis: Quantify the global DNA methylation levels using a commercial kit or a specialized analytical service. These methods typically measure the percentage of 5-methylcytosine (5-mC) relative to the total cytosine content.
In Vitro S-adenosylhomocysteine (SAH) Hydrolase Activity Assay
Objective: To measure the inhibitory effect of 3-DAA on the activity of purified SAH hydrolase.
Materials:
-
Purified SAH hydrolase
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
S-adenosylhomocysteine (SAH) solution
-
This compound solution
-
A method for detecting one of the reaction products (adenosine or homocysteine). A common method involves a coupled enzymatic assay where the production of adenosine is linked to a colorimetric or fluorometric readout.
Procedure:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing the assay buffer, a fixed concentration of SAH hydrolase, and varying concentrations of 3-DAA.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at the desired reaction temperature (e.g., 37°C).
-
Initiate Reaction: Start the reaction by adding a saturating concentration of the substrate, SAH.
-
Kinetic Measurement: Monitor the reaction progress over time by measuring the formation of the product using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocities against the 3-DAA concentration to determine the IC50 value.
Quantification of Intracellular SAM and SAH Levels
Objective: To measure the intracellular concentrations of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in cells treated with 3-DAA.
Materials:
-
Cells treated with 3-DAA as described in Protocol 4.1.
-
Extraction buffer (e.g., perchloric acid or methanol-based)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Stable isotope-labeled internal standards for SAM and SAH
Procedure:
-
Cell Lysis and Extraction: After treatment, rapidly harvest and lyse the cells in a cold extraction buffer to quench metabolic activity and extract the metabolites.
-
Centrifugation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method. This technique allows for the sensitive and specific quantification of SAM and SAH.
-
Data Analysis: Quantify the absolute concentrations of SAM and SAH by comparing the peak areas of the endogenous metabolites to those of the internal standards. Calculate the SAM/SAH ratio as an indicator of the cellular methylation potential.
Conclusion
This compound is a powerful tool for studying the role of methylation in a wide range of biological processes. Its well-characterized mechanism of action, centered on the inhibition of SAH hydrolase and the subsequent accumulation of the general methyltransferase inhibitor SAH, makes it a reliable and effective broad-spectrum inhibitor of methylation. This technical guide provides researchers with the fundamental knowledge, quantitative data, and experimental protocols necessary to effectively utilize 3-DAA in their investigations into the complex world of cellular methylation and its downstream consequences. The provided visualizations of its impact on key signaling pathways offer a framework for understanding its broader cellular effects. As research into epigenetics and post-translational modifications continues to expand, the utility of chemical probes like 3-DAA will remain indispensable for dissecting the intricate roles of methylation in health and disease.
References
- 1. 3-deazaadenosine (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the S-adenosylhomocysteine hydrolase inhibitors 3-deazaadenosine and 3-deazaaristeromycin on RNA methylation and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. glpbio.com [glpbio.com]
In-Depth Technical Guide: 3-Deazaadenosine Hydrochloride and its Effects on NF-κB Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Deazaadenosine hydrochloride (DZA HCl), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, has emerged as a significant modulator of the nuclear factor-kappa B (NF-κB) signaling pathway. This transcription factor family plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. Dysregulation of NF-κB signaling is implicated in a multitude of chronic inflammatory diseases and cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanisms through which DZA HCl exerts its effects on NF-κB signaling, supported by available data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.
Introduction to this compound
3-Deazaadenosine (DZA) is a synthetic analog of adenosine that acts as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, with a reported Ki of 3.9 µM.[1] By inhibiting this enzyme, DZA leads to the intracellular accumulation of SAH, a product of S-adenosylmethionine (SAM)-dependent methylation reactions. Elevated SAH levels, in turn, competitively inhibit most SAM-dependent methyltransferases, thereby disrupting a wide range of cellular methylation events. This primary mechanism has far-reaching consequences on various signaling pathways, including the NF-κB cascade. Recent evidence also points to a more direct inhibitory action of DZA on key kinases within the NF-κB pathway.
The NF-κB Signaling Pathway: A Brief Overview
The NF-κB family of transcription factors comprises five members: RelA (p65), RelB, c-Rel, NF-κB1 (p50/p105), and NF-κB2 (p52/p100). In most unstimulated cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins, most notably IκBα.
The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This activation leads to the recruitment of adaptor proteins to the receptor complex, ultimately activating the IκB kinase (IKK) complex. The IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), phosphorylates IκBα at specific serine residues. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer (most commonly the p65/p50 heterodimer), allowing its translocation into the nucleus. In the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, leading to the transcription of a wide array of pro-inflammatory and survival genes.
Mechanisms of Action of this compound on NF-κB Signaling
This compound has been shown to impact the NF-κB signaling pathway through at least two distinct mechanisms: an indirect mechanism mediated by the inhibition of SAH hydrolase and a more direct inhibitory effect on upstream kinases.
Indirect Inhibition via SAH Hydrolase
The classical mechanism attributed to DZA involves its potent inhibition of SAH hydrolase. The resulting accumulation of SAH inhibits cellular methyltransferases. This disruption of methylation processes is thought to interfere with the proper functioning of various components of the NF-κB signaling cascade, although the precise methylation events that are critical for NF-κB activation and are inhibited by DZA are still under investigation.
Dual Effects on NF-κB Regulation
Interestingly, some studies have reported dual and seemingly contradictory effects of DZA on NF-κB regulation. While it can inhibit the transcriptional activity of NF-κB, it has also been observed to promote the proteolytic degradation of IκBα, which would typically lead to NF-κB activation.[2] One proposed explanation for this paradox is that DZA inhibits the phosphorylation of the p65 subunit of NF-κB, a crucial step for its transcriptional activity, even as IκBα is degraded.[2] This suggests that DZA can uncouple IκBα degradation from NF-κB transcriptional activation.
Direct Inhibition of IKKα/β and MEK1/2
More recent research has unveiled a more direct mechanism of action for DZA. It has been demonstrated that DZA can directly suppress the kinase activity of IKKα and IKKβ, the key enzymes responsible for IκBα phosphorylation.[1] By preventing the phosphorylation of IκBα, DZA effectively blocks its degradation and the subsequent release and nuclear translocation of NF-κB. This study also identified MEK1/2, an upstream kinase in the MAPK/ERK pathway which can also influence NF-κB signaling, as another direct target of DZA.[1] This direct inhibitory action on IKKα/β provides a compelling explanation for the observed suppression of NF-κB activation by DZA.
Quantitative Data on the Effects of this compound
While the inhibitory effects of DZA on NF-κB signaling are well-documented qualitatively, specific IC50 values for the direct inhibition of NF-κB transcriptional activity or IKKβ kinase activity by DZA are not consistently reported in the reviewed literature. However, the available quantitative and semi-quantitative data are summarized below.
| Parameter | Cell Line | Stimulus | Method | Observed Effect | Reference |
| SAH Hydrolase Inhibition | - | - | Enzymatic Assay | Ki = 3.9 µM | [1] |
| NF-κB Luciferase Activity | Murine and Human Macrophages | PMA, MyD88, TRIF | Luciferase Reporter Assay | Strong blockade of luciferase activity | [1] |
| p-IκBα Levels | Murine and Human Macrophages | LPS | Western Blot | Diminished p-IκBα levels | [1] |
| p65 Phosphorylation | Mouse Macrophage RAW 264.7 Cells | LPS | - | Hindrance of p65 phosphorylation | [2] |
| IκBα Degradation | Mouse Macrophage RAW 264.7 Cells | - | Western Blot | Promotion of proteolytic degradation of IκBα | [2] |
| Inflammatory Mediator Secretion | RAW264.7 and U937 cells | LPS/PMA | - | Suppressed secretion of NO and PGE2 | [1] |
| Pro-inflammatory Gene Expression | RAW264.7 and U937 cells | LPS/PMA | RT-PCR | Reduced mRNA expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effects of DZA HCl on NF-κB signaling.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or RAW264.7) in 24-well plates at a density that allows for ~70-80% confluency at the time of transfection.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene, and a Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency, using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment and Stimulation:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound.
-
Pre-incubate the cells with DZA HCl for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL), for a defined period (e.g., 6-8 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Western Blot Analysis for IκBα Degradation and p65 Phosphorylation
This technique is used to assess the levels of total and phosphorylated proteins in the NF-κB signaling pathway.
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW264.7 or HeLa) in 6-well plates and grow to ~80-90% confluency.
-
Pre-treat the cells with different concentrations of DZA HCl for a specified duration.
-
Stimulate the cells with an appropriate NF-κB activator (e.g., TNF-α or LPS) for various time points (e.g., 0, 15, 30, 60 minutes) to observe the kinetics of protein degradation and phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for IκBα, phospho-IκBα (Ser32/36), p65, phospho-p65 (Ser536), or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Nuclear Translocation Assay for p65
This assay determines the localization of the NF-κB p65 subunit within the cell.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 12-well plate.
-
Treat the cells with DZA HCl and/or an NF-κB stimulus as described for the Western blot analysis.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 30 minutes.
-
Incubate the cells with a primary antibody against the p65 subunit overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
-
Nuclear and Cytoplasmic Fractionation (Alternative Method):
-
Following treatment, harvest the cells and perform subcellular fractionation using a commercial kit to separate the nuclear and cytoplasmic extracts.
-
Analyze the levels of p65 in each fraction by Western blotting, using histone H3 as a nuclear marker and GAPDH as a cytoplasmic marker.
-
Visualizations
Signaling Pathways
Caption: The NF-κB signaling pathway and points of inhibition by this compound.
Experimental Workflow
Caption: A generalized experimental workflow for studying the effects of DZA HCl on NF-κB signaling.
Conclusion
This compound effectively modulates the NF-κB signaling pathway through a multifaceted mechanism. Its established role as an SAH hydrolase inhibitor, leading to the disruption of cellular methylation, is complemented by more recent findings of its direct inhibitory action on the IKK complex. This dual mechanism underscores its potential as a potent anti-inflammatory and anti-proliferative agent. While the qualitative effects of DZA HCl on NF-κB signaling are well-characterized, further research is warranted to establish precise quantitative measures of its inhibitory potency, such as IC50 values for IKKβ inhibition and NF-κB transcriptional activity. Such data will be invaluable for drug development professionals seeking to leverage the therapeutic potential of DZA HCl in diseases driven by aberrant NF-κB activation. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the intricate interplay between this compound and the NF-κB signaling cascade.
References
- 1. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-deazaadenosine, a S-adenosylhomocysteine hydrolase inhibitor, has dual effects on NF-kappaB regulation. Inhibition of NF-kappaB transcriptional activity and promotion of IkappaBalpha degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of 3-Deazaadenosine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deazaadenosine hydrochloride (3-DZA), a synthetic analog of adenosine, has emerged as a potent broad-spectrum antiviral agent. Its primary mechanism of action involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions. This inhibition leads to the intracellular accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, vital methylation events required for the replication of numerous viruses, particularly the methylation of the 5' cap of viral messenger RNA (mRNA), are disrupted. This technical guide provides an in-depth overview of the antiviral properties of this compound, including its mechanism of action, spectrum of activity, and effects on cellular signaling pathways. Detailed experimental protocols for assessing its antiviral efficacy are also presented.
Introduction
Viral infections remain a significant global health challenge, necessitating the continued development of novel antiviral therapeutics. This compound has demonstrated considerable promise as a broad-spectrum antiviral compound. Structurally, it is an adenosine analog where the nitrogen atom at the 3-position of the purine ring is replaced by a carbon atom. This modification prevents its degradation by adenosine deaminase, enhancing its intracellular stability and therapeutic potential. The primary molecular target of 3-DZA is S-adenosylhomocysteine hydrolase, an enzyme crucial for the recycling of SAH to homocysteine and adenosine.
Mechanism of Action
The antiviral activity of this compound is intrinsically linked to its role as a potent inhibitor of SAH hydrolase.[1][2] This inhibition disrupts the cellular methylation cycle, a fundamental process for both host and viral functions.
-
Inhibition of SAH Hydrolase: 3-DZA acts as a competitive inhibitor of SAH hydrolase, leading to the accumulation of S-adenosylhomocysteine within the cell.[1]
-
Inhibition of Methyltransferases: The elevated levels of SAH act as a strong product inhibitor of various S-adenosylmethionine (SAM)-dependent methyltransferases.
-
Disruption of Viral mRNA Capping: A critical step in the replication of many viruses is the methylation of the 5' cap of their mRNA. This cap structure is essential for mRNA stability, efficient translation, and evasion of the host's innate immune response. By inhibiting the methyltransferases responsible for this process, 3-DZA effectively halts viral protein synthesis and subsequent replication.[3]
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the quantitative data available for the antiviral activity and cytotoxicity of this compound and its analogs.
| Compound | Target Enzyme/Virus | Assay | Value | Cell Line | Reference |
| 3-Deazaadenosine | S-adenosylhomocysteine hydrolase | Ki | 3.9 µM | - | [4][5] |
| 3-Deazaadenosine | HIV-1 (A012 isolate) | IC50 | 0.15 µM | PBMCs | [4][5] |
| 3-Deazaadenosine | HIV-1 (A018 isolate) | IC50 | 0.20 µM | PBMCs | [4][5] |
| Carbocyclic 3-deazaadenosine | Herpes Simplex Virus Type 1 | Antiviral Activity | Effective Concentrations | Cell Culture | [3] |
| Carbocyclic 3-deazaadenosine | Vaccinia Virus | Antiviral Activity | Effective Concentrations | Cell Culture | [3] |
| Carbocyclic 3-deazaadenosine | HL-23 C-type Virus | Antiviral Activity | Effective Concentrations | Cell Culture | [3] |
| 3-deazaneplanocin A | Vesicular Stomatitis Virus | IC50 | Nanomolar Range | Cell Culture | [6] |
| Carbocyclic 3-deazaadenosine | Ebola Virus | In vivo protection | 2.2-20 mg/kg | Mice | [7] |
| 3-deazaneplanocin A | Ebola Virus | In vivo protection | 1 mg/kg or less | Mice | [7] |
Impact on Cellular Signaling Pathways
Beyond its direct impact on viral replication, this compound has been shown to modulate key cellular signaling pathways, which may contribute to its overall antiviral and biological effects.
NF-κB Signaling Pathway
3-Deazaadenosine has a dual effect on the NF-κB signaling pathway. It promotes the degradation of IκBα, leading to the nuclear translocation of NF-κB. However, it simultaneously inhibits the transcriptional activity of NF-κB by preventing the phosphorylation of the p65 subunit.[4][5] This complex regulation suggests a nuanced role in modulating inflammatory responses, which are often associated with viral infections.
Caption: Effect of 3-DZA on the NF-κB signaling pathway.
Ras Signaling Pathway
3-Deazaadenosine interferes with the proper functioning of the Ras signaling pathway. It has been shown to prevent the carboxyl methylation of Ras, a critical post-translational modification required for its membrane localization and subsequent activation. This leads to reduced phosphorylation of downstream effectors such as ERK1/2 and Akt, ultimately inhibiting cell proliferation signals that some viruses exploit.[4]
Caption: Inhibition of the Ras signaling pathway by 3-DZA.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antiviral properties of this compound.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral replication.
-
Cell Seeding: Plate a monolayer of susceptible host cells in 6-well or 12-well plates and grow to confluence.
-
Compound Dilution: Prepare a series of dilutions of this compound in a serum-free medium.
-
Virus Infection: Mix a known titer of the virus with each drug dilution and with a drug-free control. Incubate for 1 hour to allow the compound to interact with the virus.
-
Inoculation: Remove the growth medium from the cells and inoculate with the virus-drug mixtures. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding drug concentrations.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. Count the number of plaques in each well.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Determination
This method quantifies the amount of viral RNA in a sample.
-
Sample Collection: Collect supernatant from infected cell cultures treated with different concentrations of this compound at various time points post-infection.
-
RNA Extraction: Isolate viral RNA from the collected samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.
-
Quantitative PCR: Perform real-time PCR using a qPCR instrument, specific primers, and a fluorescent probe that targets a conserved region of the viral genome. A standard curve generated from a known quantity of viral RNA or a plasmid containing the target sequence is used for absolute quantification.
-
Data Analysis: The viral load is expressed as viral RNA copies per milliliter of the sample. The reduction in viral load in treated samples compared to untreated controls is used to determine the compound's efficacy.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.
-
Cell Lysis: Treat cells with or without virus and with different concentrations of this compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of p65, ERK, and Akt).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation in response to treatment.
Caption: General workflow for evaluating the antiviral properties of 3-DZA.
Clinical Trials
A comprehensive search of publicly available clinical trial registries did not yield any results for clinical trials specifically investigating the antiviral properties of this compound in humans. Further preclinical and toxicological studies are likely required before it can be advanced to clinical evaluation for this indication.
Conclusion
This compound is a promising antiviral compound with a well-defined mechanism of action centered on the inhibition of SAH hydrolase and the subsequent disruption of essential viral methylation processes. Its broad-spectrum activity against a variety of RNA and DNA viruses, coupled with its ability to modulate key cellular signaling pathways, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of its antiviral efficacy. While the lack of clinical trial data indicates that its journey to clinical application is still in the early stages, the compelling preclinical evidence warrants continued research and development efforts.
References
- 1. Anti-HIV-1 activity of 3-deaza-adenosine analogs. Inhibition of S-adenosylhomocysteine hydrolase and nucleotide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular phosphorylation of carbocyclic 3-deazaadenosine, an anti-Ebola virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbocyclic analogue of 3-deazaadenosine: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Mechanisms of anti-vesicular stomatitis virus activity of deazaneplanocin and its 3-brominated analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of lethal Ebola virus infection in mice with a single dose of an S-adenosyl-L-homocysteine hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Deazaadenosine Hydrochloride: A Technical Guide to its Impact on Cellular Senescence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in both age-related pathologies and tumor suppression. The accumulation of senescent cells contributes to tissue aging and a variety of diseases, making the modulation of senescence a key therapeutic target. 3-Deazaadenosine hydrochloride (3DA), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase (AHCY), has emerged as a promising small molecule that can alleviate cellular senescence. This technical guide provides an in-depth overview of the mechanism of action of 3DA, its impact on key senescence markers, and detailed experimental protocols for its study.
Introduction to this compound and Cellular Senescence
Cellular senescence is characterized by a stable cell cycle arrest, typically mediated by the p53/p21CIP1 and p16INK4a/Rb tumor suppressor pathways.[1][2] Senescent cells exhibit distinct morphological and metabolic changes and secrete a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP).[3][4] While beneficial in acute settings like wound healing and tumor suppression, the chronic accumulation of senescent cells is detrimental.[5]
This compound (3DA) is a synthetic adenosine analog that acts as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase (AHCY).[6][7] This enzyme is crucial for the hydrolysis of SAH, a byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions. Inhibition of AHCY by 3DA leads to the intracellular accumulation of SAH, which in turn competitively inhibits various methyltransferases.[5][8] This disruption of cellular methylation processes, particularly histone methylation, is the primary mechanism through which 3DA alleviates cellular senescence.[9]
Mechanism of Action: The AHCY-H3K36me3 Axis
The primary molecular mechanism by which 3DA counteracts cellular senescence involves the modulation of epigenetic landscapes. Specifically, 3DA targets the S-adenosylhomocysteine (SAH) hydrolase (AHCY), a key enzyme in the methionine cycle.
Signaling Pathway of 3-Deazaadenosine in Alleviating Cellular Senescence
Caption: Signaling pathway of 3-Deazaadenosine in alleviating cellular senescence.
Studies have demonstrated that treatment of senescent cells with 3DA leads to a significant reduction in the global levels of Histone H3 Lysine 36 trimethylation (H3K36me3).[9] H3K36me3 is an epigenetic mark typically associated with actively transcribed gene bodies.[10] By reducing H3K36me3 levels, 3DA alters the transcriptional program that maintains the senescent state, thereby allowing cells to bypass the cell cycle arrest and continue proliferating.[8][11]
Quantitative Impact on Senescence Markers
The efficacy of this compound in alleviating cellular senescence has been quantified through various established markers. The following tables summarize the key quantitative data from seminal studies.
Table 1: Effect of 3-Deazaadenosine on Cell Proliferation in Senescent IMR90 Cells
| Treatment Group | 3DA Concentration (µM) | BrdU Incorporation (% of Control) | Reference |
| Oncogene-Induced Senescence (OIS) | 1 | ~150% | [12] |
| Oncogene-Induced Senescence (OIS) | 10 | ~250% | [12] |
| Replicative Senescence | 10 | Increased proliferation (qualitative) | [9] |
Table 2: Effect of 3-Deazaadenosine on Senescence-Associated β-Galactosidase (SA-β-Gal) Activity
| Cell Model | 3DA Concentration (µM) | SA-β-Gal Positive Cells (% of Control) | Reference |
| Oncogene-Induced Senescence (OIS) | 10 | Significantly Reduced | [11] |
| Geriatric Satellite Cells | 10 | ~50% reduction | [12] |
Table 3: Effect of 3-Deazaadenosine on Senescence-Associated Gene Expression
| Gene | Cell Model | 3DA Concentration (µM) | Relative mRNA Expression (Fold Change vs. Senescent Control) | Reference |
| p16INK4a | Geriatric Satellite Cells | 10 | ~0.5 | [12] |
| p21CIP1 | Oncogene-Induced Senescence (OIS) | 10 | Partially prevented upregulation | [9] |
Table 4: Effect of 3-Deazaadenosine on the Senescence-Associated Secretory Phenotype (SASP)
| SASP Component | Cell Model | 3DA Treatment | Effect | Reference |
| IL1B | Oncogene-Induced Senescence (OIS) | 10 µM | Reduced H3K36me3 at gene locus and reduced expression | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's effects on cellular senescence.
Cell Culture and Induction of Senescence
Experimental Workflow for Inducing Cellular Senescence
Caption: Workflow for inducing replicative and oncogene-induced senescence.
-
Replicative Senescence: Human diploid fibroblasts, such as IMR-90 or WI-38, are cultured long-term.[2][4] Cells are passaged at a 1:3 or 1:4 ratio when they reach 80-90% confluency. Replicative senescence is typically achieved after a specific number of population doublings (e.g., ~38 passages for WI-38 cells), at which point the cells cease to divide.[4]
-
Oncogene-Induced Senescence (OIS): A widely used model is the IMR-90 ER:RAS cell line, which expresses a 4-hydroxy-tamoxifen (4-OHT)-inducible H-RasG12V oncoprotein.[8][13][14] Senescence is induced by treating the cells with 4-OHT (typically 100 nM) for 5-7 days.[1]
This compound Treatment
3DA is dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock is then diluted in cell culture medium to the desired final concentrations (e.g., 1-10 µM). Treatment duration can vary depending on the experimental endpoint, but is typically for the duration of senescence induction or for a specified period in already senescent cells.[12]
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This is a widely used biomarker for senescent cells.[15][16]
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Techniques to Induce and Quantify Cellular Senescence [jove.com]
- 3. scienceopen.com [scienceopen.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. 3-Deazaadenosine keeps senescence at bay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Genetic and Epigenetic Interactions Involved in Senescence of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3-deazaadenosine (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IMR90 ER:RAS: A Cell Model of Oncogene-Induced Senescence | Springer Nature Experiments [experiments.springernature.com]
- 14. IMR90 ER:RAS: A Cell Model of Oncogene-Induced Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 16. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
The Discovery and Synthesis of Carbocyclic 3-Deazaadenosine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocyclic analogues of 3-deazaadenosine have emerged as a significant class of compounds with potent biological activities, most notably as broad-spectrum antiviral agents. Their primary mechanism of action involves the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions. This inhibition leads to the intracellular accumulation of SAH, which in turn competitively inhibits various S-adenosylmethionine (AdoMet)-dependent methyltransferases. These methylation reactions are crucial for the replication of numerous viruses, making SAH hydrolase an attractive target for antiviral drug development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these promising therapeutic agents.
Introduction
The quest for effective antiviral therapies has led to the exploration of various nucleoside analogues capable of interfering with viral replication processes. Carbocyclic 3-deazaadenosine (C-c³Ado) and its derivatives represent a compelling class of such molecules. By replacing the ribose sugar's furanose oxygen with a methylene group, these carbocyclic nucleosides exhibit enhanced metabolic stability against enzymatic degradation. The further modification of the adenine base at the 3-position to a deaza analogue prevents cleavage by adenosine deaminase, further improving their pharmacokinetic profile. This guide delves into the synthetic strategies employed to create these complex molecules, their mechanism of action targeting cellular methylation, and a summary of their biological activity.
Mechanism of Action: Targeting Cellular Methylation
The primary molecular target of carbocyclic 3-deazaadenosine analogues is S-adenosylhomocysteine (SAH) hydrolase. This enzyme is responsible for the reversible hydrolysis of SAH to adenosine and homocysteine. The inhibition of SAH hydrolase disrupts the cellular methylation cycle by causing the accumulation of SAH. Elevated levels of SAH act as a potent feedback inhibitor of S-adenosylmethionine (AdoMet)-dependent methyltransferases. These enzymes are essential for the methylation of a wide range of biomolecules, including viral mRNA caps, proteins, and nucleic acids. The inhibition of viral mRNA cap methylation is a critical antiviral mechanism, as it prevents the efficient translation of viral proteins.
Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase
The carbocyclic 3-deazaadenosine analogues act as competitive inhibitors of SAH hydrolase. The structural similarity of these analogues to the natural substrate, adenosine, allows them to bind to the active site of the enzyme. However, the modifications to the ribose and adenine moieties prevent the catalytic hydrolysis from occurring, effectively blocking the enzyme's function.
Disruption of Signaling Pathways
Beyond their direct impact on methylation, these compounds have been shown to interfere with key cellular signaling pathways, including the NF-κB and Ras signaling cascades.
-
NF-κB Signaling: 3-Deazaadenosine has been shown to inhibit the transcriptional activity of NF-κB by preventing the phosphorylation of the p65 subunit, a crucial step for its activation. This interference with the NF-κB pathway contributes to the anti-inflammatory properties observed for some of these analogues.
-
Ras Signaling: These compounds can also disrupt the Ras signaling pathway, which is critical for cell proliferation and survival. By inhibiting methylation reactions, they can interfere with the post-translational modification of Ras proteins, which is necessary for their proper localization and function.
Synthesis of Carbocyclic 3-Deazaadenosine Analogues
The synthesis of carbocyclic 3-deazaadenosine analogues is a multi-step process that requires careful stereochemical control. A common strategy involves the synthesis of a chiral carbocyclic amine intermediate, which is then coupled with a suitably functionalized 3-deazaadenine precursor.
A representative synthetic approach to a carbocyclic 3-deazaadenosine analogue is outlined below. The synthesis often starts from a readily available chiral starting material, such as (-)-cyclopentenone, to establish the desired stereochemistry in the carbocyclic ring.
Biological Activity
Carbocyclic 3-deazaadenosine analogues have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses. Their efficacy is attributed to the inhibition of SAH hydrolase, which is a cellular enzyme essential for the replication of many viruses.
Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of selected carbocyclic 3-deazaadenosine analogues against a range of viruses. The data is presented as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit viral replication by 50%.
| Compound | Virus | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference |
| 3-Deaza-aristeromycin | Vaccinia Virus (VV) | Plaque Reduction | 0.4 | |
| 3-Deaza-aristeromycin | Vesicular Stomatitis (VSV) | Plaque Reduction | 0.7 | |
| 3-Bromo-3-deazaneplanocin | JC Virus | Reporter Gene | 1.12 | |
| 3-Bromo-3-deazaneplanocin | Parainfluenza Virus 3 | CPE | 1.8 | |
| 3-Bromo-3-deazaneplanocin | Vesicular Stomatitis (VSV) | CPE | 2.2 | |
| 3-Bromo-3-deazaaristeromycin | Parainfluenza Virus 3 | CPE | 14 | |
| 3-Bromo-3-deazaaristeromycin | Vesicular Stomatitis (VSV) | CPE | >50 | |
| 5'-Nor-3-deaza-isoneplanocin (4'R) | JC Virus | Reporter Gene | 1.12 | |
| 5'-Nor-3-deaza-isoneplanocin (4'S) | JC Virus | Reporter Gene | 59.14 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of carbocyclic 3-deazaadenosine analogues.
General Procedure for Ullmann Coupling
This protocol describes a general method for the coupling of a vinyl iodide intermediate with 3-deazaadenine.
-
Dissolve the vinyl iodide (1 mmol) in dimethyl sulfoxide (DMSO) (10 mL) under a nitrogen atmosphere.
-
Add 3-deazaadenine (1.25 mmol), potassium carbonate (K₂CO₃) (117 mg), dipivaloylmethane (DPM) (27 µL), and copper(I) iodide (CuI) (13 mg) sequentially to the reaction mixture.
-
Heat the reaction mixture to 120 °C in an oil bath and stir overnight.
-
After the reaction is complete, evaporate the solvent under vacuum.
-
Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
S-Adenosylhomocysteine (SAH) Hydrolase Inhibition Assay
This protocol outlines a continuous spectrophotometric assay to measure the activity of SAH hydrolase and determine the inhibitory potential of test compounds.
-
Prepare an assay buffer consisting of 50 mM potassium phosphate buffer (pH 7.2), 1 mM EDTA, and 1 mM NAD⁺.
-
In a quartz cuvette, combine 200 µL of an enzyme solution containing 0.15–0.3 µM SAH hydrolase and 0.8 units of adenosine deaminase in the assay buffer.
-
Add 50 µL of varying concentrations of the substrate, S-adenosylhomocysteine (AdoHcy) (ranging from 15.6 µM to 1000 µM), and 250 µM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to the cuvette.
-
To test for inhibition, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
-
Initiate the reaction by adding the substrate and immediately monitor the increase in absorbance at 412 nm continuously at 37 °C using a UV-Vis spectrophotometer. The rate of the reaction is proportional to the rate of homocysteine production, which reacts with DTNB to produce a colored product.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. For inhibitors, calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Plaque Reduction Assay for Antiviral Activity
This protocol describes a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
-
Seed confluent monolayers of a suitable host cell line (e.g., Vero cells) in 24-well plates.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Prepare a virus suspension containing a known number of plaque-forming units (PFU), typically 40-80 PFU per well.
-
Inoculate the cell monolayers with 0.2 mL of the virus suspension.
-
Allow the virus to adsorb for 90 minutes at 37 °C.
-
Carefully aspirate the virus inoculum and overlay the cell monolayers with 1.5 mL of a semi-solid medium (e.g., 0.4% agarose) containing the appropriate concentration of the test compound. Include a no-drug control.
-
Incubate the plates at 37 °C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 7 days for slower-growing viruses like CMV).
-
After incubation, fix the cell monolayers with 10% formalin.
-
Stain the cells with a solution of 0.8% crystal violet in 50% ethanol to visualize the plaques.
-
Count the number of plaques in each well microscopically.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Diagrams
Inhibition of the Canonical NF-κB Signaling Pathway
Disruption of the Ras Signaling Pathway
Conclusion
Carbocyclic analogues of 3-deazaadenosine represent a versatile and potent class of molecules with significant therapeutic potential, particularly as broad-spectrum antiviral agents. Their unique mechanism of action, centered on the inhibition of the ubiquitous enzyme SAH hydrolase, provides a powerful strategy to disrupt essential viral replication processes. The synthetic challenges associated with these complex molecules are being overcome with innovative chemical strategies, enabling the exploration of a wider range of analogues with improved activity and selectivity. Further research into the structure-activity relationships and the optimization of their pharmacokinetic properties will be crucial in translating the promise of these compounds into effective clinical therapies. This guide has provided a comprehensive overview of the current state of knowledge in this exciting field, offering a valuable resource for researchers dedicated to the discovery and development of novel antiviral drugs.
An In-Depth Technical Guide on the Preliminary In Vitro Cytotoxicity of 3-Deazaadenosine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxic effects of 3-Deazaadenosine hydrochloride (DZA). It is designed to furnish researchers, scientists, and drug development professionals with essential data, detailed experimental methodologies, and an understanding of the core signaling pathways involved in DZA-induced cytotoxicity.
Core Findings: Quantitative Cytotoxicity Data
This compound has demonstrated dose-dependent cytotoxic and anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. It is important to note that while direct IC50 values for cytotoxicity in many cancer cell lines are not extensively documented in publicly available literature, existing studies provide valuable insights into its effective concentrations.
| Cell Line | Cell Type | Parameter | Value | Citation |
| Human Promyelocytic Leukemia (HL-60) | Leukemia | Growth Inhibition | 10-100 µM | [1] |
| Viability | >100 µM | [1] | ||
| Apoptosis Induction | 50-100 µM (after 4h) | [2] | ||
| Breast Cancer Cell Lines (MCF7, MDA-MB-231, SKBr3) | Breast Cancer | Growth Inhibition | Dose-dependent | [3] |
| HIV-1 (A012 isolate) in PBMCs | N/A | Antiviral Activity (IC50) | 0.15 µM | [4][5] |
| HIV-1 (A018 isolate) in PBMCs | N/A | Antiviral Activity (IC50) | 0.20 µM | [4][5] |
Note: The data for breast cancer cell lines indicates a dose-dependent effect, but specific IC50 values were not provided in the cited literature. The anti-HIV activity data is included to provide a broader context of DZA's biological activity.
Mechanism of Action: A Multifaceted Approach to Cell Death
This compound is a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase.[4] This inhibition leads to the intracellular accumulation of AdoHcy, which in turn inhibits various methyltransferase enzymes crucial for cellular processes. The cytotoxic effects of DZA are mediated through the induction of apoptosis and the modulation of key signaling pathways.
Induction of the Intrinsic Apoptotic Pathway
In human leukemia cells, such as HL-60 and U-937, DZA has been shown to induce apoptosis.[6] This process is characterized by typical apoptotic features, including nuclear condensation and fragmentation, and the formation of apoptotic bodies.[2] The induction of apoptosis by DZA is dependent on caspase-3-like activity.[6]
References
- 1. Effects of 3-deazaadenosine, an inducer of HL-60 cell differentiation, on human blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell death initiated by 3-deazaadenosine in HL-60 cells is apoptosis and is partially inhibited by homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-adenosylhomocysteine hydrolase inhibition by 3-deazaneplanocin A analogues induces anti-cancer effects in breast cancer cell lines and synergy with both histone deacetylase and HER2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Induction of apoptosis in human leukemia cells by 3-deazaadenosine is mediated by caspase-3-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Methodology for assessing the antiviral activity of 3-Deazaadenosine hydrochloride in cell culture.
Application Notes and Protocols
Introduction
3-Deazaadenosine hydrochloride (3-DAA), an adenosine analog, is a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase. This inhibition leads to the intracellular accumulation of AdoHcy, which in turn competitively inhibits S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are crucial for the methylation of various molecules, including viral RNA caps, which are essential for the replication of many viruses. Consequently, 3-DAA exhibits broad-spectrum antiviral activity against a range of RNA and DNA viruses. This document provides detailed protocols for assessing the antiviral efficacy of this compound in a cell culture setting.
Mechanism of Action
This compound primarily exerts its antiviral effect by disrupting cellular methylation processes that are often hijacked by viruses for their own replication. As an inhibitor of S-adenosylhomocysteine hydrolase, it leads to an accumulation of S-adenosylhomocysteine, a potent feedback inhibitor of methyltransferases.[1] This disruption of methylation can interfere with viral RNA capping, a critical step for the stability and translation of viral mRNAs.[2] Some studies also suggest that analogs of 3-deazaadenosine may have additional antiviral mechanisms, such as the inhibition of viral RNA-dependent RNA polymerase (RdRp) after being anabolically converted to their nucleotide forms.[3][4]
Experimental Protocols
A systematic evaluation of the antiviral activity of this compound involves a series of in vitro assays. A crucial first step is to determine the cytotoxicity of the compound to establish a therapeutic window. Subsequently, specific antiviral assays are performed to quantify the inhibition of viral replication.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells, which is essential for differentiating antiviral effects from general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Host cells (e.g., Vero, MDCK, A549)
-
Cell culture medium (e.g., DMEM, MEM) with fetal bovine serum (FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the 96-well plates with host cells at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of the compound to the wells. Include wells with medium only (no cells) as a blank and wells with cells and medium but no compound as a vehicle control.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay is considered the gold standard for measuring the inhibition of infectious virus production. It quantifies the reduction in the number of viral plaques formed in the presence of the antiviral compound.
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock with a known titer
-
This compound
-
Overlay medium (e.g., cell culture medium with 1% low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet in formalin/ethanol)
Protocol:
-
Seed plates with host cells to achieve a confluent monolayer on the day of infection.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the cell monolayers with the different concentrations of the compound for 1-2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the respective concentrations of this compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Virus Yield Reduction Assay
This assay measures the reduction in the titer of infectious virus produced in the presence of the antiviral compound. It is particularly useful for viruses that do not form clear plaques.
Materials:
-
Host cells in 24-well or 48-well plates
-
Virus stock
-
This compound
-
96-well plates for virus titration (TCID50 assay)
Protocol:
-
Seed plates with host cells and allow them to reach confluency.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Infect the cells with the virus at a specific MOI (e.g., 0.01-0.1).
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of the compound.
-
Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Harvest the culture supernatant (and/or cell lysate) and perform a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay on fresh cell monolayers to determine the virus titer in each sample.
-
Calculate the EC50, the concentration of the compound that reduces the virus yield by 50%.
Experimental Workflow
Data Presentation
The quantitative results from the cytotoxicity and antiviral assays should be summarized in a clear and structured table to allow for easy comparison and determination of the therapeutic window of this compound.
| Parameter | This compound | Reference Antiviral |
| CC50 (µM) | Insert Value | Insert Value |
| EC50 (µM) - Plaque Reduction | Insert Value | Insert Value |
| EC50 (µM) - Virus Yield Reduction | Insert Value | Insert Value |
| Selectivity Index (SI = CC50/EC50) | Insert Value | Insert Value |
Note: The values in this table are placeholders and should be replaced with experimental data. A reference antiviral with a known mechanism of action against the specific virus should be included for comparison.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro assessment of the antiviral activity of this compound. By determining its cytotoxicity and efficacy in inhibiting viral replication, researchers can establish a selectivity index, which is a critical parameter in the early stages of antiviral drug development. These methods can be adapted for various viruses and cell lines to explore the full spectrum of this compound's antiviral potential.
References
- 1. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbocyclic analogue of 3-deazaadenosine: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-HIV-1 activity of 3-deaza-adenosine analogs. Inhibition of S-adenosylhomocysteine hydrolase and nucleotide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inhibition of NF-κB Transcriptional Activity in vitro using 3-Deazaadenosine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders and cancer. Consequently, the development of potent and specific NF-κB inhibitors is a key focus in therapeutic research. 3-Deazaadenosine hydrochloride (3-DA), a well-characterized S-adenosylhomocysteine (SAH) hydrolase inhibitor, has emerged as a significant inhibitor of NF-κB transcriptional activity.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to inhibit NF-κB transcriptional activity in in vitro settings.
Mechanism of Action
This compound exerts its inhibitory effect on the NF-κB signaling pathway through a dual mechanism:
-
Inhibition of S-adenosylhomocysteine (SAH) Hydrolase: As a potent inhibitor of SAH hydrolase, 3-Deazaadenosine leads to the intracellular accumulation of SAH.[3] This accumulation, in turn, inhibits transmethylation reactions that are crucial for various cellular processes, including the methylation events that can influence NF-κB signaling.
-
Direct Inhibition of IκB Kinase (IKK) Complex: Recent studies have revealed that 3-Deazaadenosine can directly target the IκB kinase (IKK) complex, specifically IKKα and IKKβ.[1] The IKK complex is a central regulator of the canonical NF-κB pathway. By phosphorylating the inhibitory protein IκBα, the IKK complex triggers its ubiquitination and subsequent proteasomal degradation. This degradation releases NF-κB dimers (typically p65/p50), allowing their translocation to the nucleus and the subsequent activation of target gene transcription. 3-Deazaadenosine has been shown to directly suppress the kinase activity of IKKα/β, thereby preventing IκBα phosphorylation and degradation, which ultimately blocks NF-κB nuclear translocation and transcriptional activity.[1]
Data Presentation
The inhibitory effect of this compound on NF-κB transcriptional activity can be quantified using various in vitro assays. The following tables provide representative data on the efficacy of 3-Deazaadenosine and other NF-κB inhibitors.
Table 1: Inhibition of NF-κB Luciferase Reporter Activity
| Compound | Cell Line | Stimulant | IC50 | Reference |
| This compound | RAW264.7 | LPS (1 µg/mL) | Potent Inhibition (Specific IC50 to be determined empirically) | [1][4] |
| JSH-23 | RAW264.7 | LPS | 7.1 µM | [5] |
| QNZ (EVP4593) | Jurkat T cells | TNF-α | 11 nM | [5] |
Table 2: Effect of this compound on NF-κB Downstream Targets
| Target Gene | Cell Line | Treatment | Fold Change (mRNA) |
| TNF-α | RAW264.7 | LPS + 3-DA (100 µM) | Decreased |
| IL-6 | RAW264.7 | LPS + 3-DA (100 µM) | Decreased |
| iNOS | RAW264.7 | LPS + 3-DA (100 µM) | Decreased |
| COX-2 | RAW264.7 | LPS + 3-DA (100 µM) | Decreased |
Mandatory Visualizations
Caption: NF-κB signaling pathway and points of inhibition by this compound.
References
- 1. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-deazaadenosine, a S-adenosylhomocysteine hydrolase inhibitor, has dual effects on NF-kappaB regulation. Inhibition of NF-kappaB transcriptional activity and promotion of IkappaBalpha degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the S-adenosylhomocysteine hydrolase inhibitors 3-deazaadenosine and 3-deazaaristeromycin on RNA methylation and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Deazaadenosine analogues inhibit the production of tumour necrosis factor-alpha in RAW264.7 cells stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Administration of 3-Deazaadenosine Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosing of 3-Deazaadenosine hydrochloride (3-DA HCI), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, in mouse models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways to guide researchers in their study design.
Introduction
3-Deazaadenosine (3-DA), an adenosine analog, functions as a competitive inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. This inhibition leads to the intracellular accumulation of SAH, a potent negative regulator of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, 3-DA effectively modulates a wide range of cellular processes that are dependent on methylation, including gene expression, signal transduction, and protein function. Its demonstrated anti-inflammatory, anti-proliferative, and anti-senescence properties make it a valuable tool for in vivo research in various disease models.
Data Presentation: In Vivo Dosing Regimens
The following tables summarize quantitative data from various studies on the in vivo administration of 3-Deazaadenosine and its carbocyclic analog in rodent models.
Table 1: this compound
| Mouse/Rat Strain | Application | Route of Administration | Dosage | Frequency | Observed Effects |
| CBA Mice | Immunosuppression | Intraperitoneal (IP) | Up to 100 mg/kg (ED50 = 52.6 ± 4.9 mg/kg) | Daily, before antigen administration | Dose-dependent suppression of immune response to sheep red blood cells.[1] |
| Sprague Dawley Rats | Atherosclerosis | Oral (in chow) | 10 mg/kg body weight | Daily, for 2 weeks | Reduced neointima formation, decreased luminal stenosis, and lower cellular density in the neointima.[2] |
Table 2: Carbocyclic 3-Deazaadenosine (Cc3Ado) - A Related Compound
| Mouse Strain | Application | Route of Administration | Dosage | Frequency | Pharmacokinetic Parameters/Observations |
| BALB/c Mice | Pharmacokinetics | Intravenous (IV) | 10 mg/kg | Single dose | Apparent half-life of 23 minutes; widespread and rapid tissue distribution.[3] |
| BALB/c Mice | Pharmacokinetics | Oral | 10 mg/kg | Single dose | Apparent half-life of 38 minutes; approximately 20% bioavailability.[3] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of SAH hydrolase. This leads to a cascade of downstream effects, primarily through the disruption of methylation-dependent pathways.
The inhibition of cellular methylation by 3-DA impacts critical signaling pathways involved in inflammation and cell proliferation, such as NF-κB and AP-1.
References
Application Notes and Protocols for Cell-Based Assays: Measuring the Anti-inflammatory Effects of 3-Deazaadenosine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the anti-inflammatory properties of 3-Deazaadenosine hydrochloride (3-DA). The protocols detailed below are designed for researchers in immunology, pharmacology, and drug discovery to assess the efficacy of 3-DA in mitigating inflammatory responses in vitro.
Introduction
This compound is a well-characterized inhibitor of S-adenosylhomocysteine (SAH) hydrolase, leading to the intracellular accumulation of SAH and subsequent inhibition of methylation reactions. Recent studies have elucidated its potent anti-inflammatory effects, primarily through the suppression of pro-inflammatory mediators. This is achieved by targeting key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] These pathways are pivotal in the transcriptional regulation of a wide array of inflammatory genes. This document outlines the protocols to quantify the anti-inflammatory effects of 3-DA on macrophage cell lines, which are central players in the inflammatory response.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on various pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Cell Line | Inflammatory Mediator | 3-DA Concentration | % Inhibition | Reference |
| RAW264.7 | Nitric Oxide (NO) | Concentration-dependent | Not specified | [1] |
| RAW264.7 | Prostaglandin E2 (PGE2) | Concentration-dependent | Not specified | [1] |
| U937 (PMA-differentiated) | Nitric Oxide (NO) | Concentration-dependent | Not specified | [1] |
| U937 (PMA-differentiated) | Prostaglandin E2 (PGE2) | Concentration-dependent | Not specified | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Cell Line | Cytokine | 3-DA Concentration | % Inhibition | Reference |
| RAW264.7 | TNF-α | Concentration-dependent | Not specified | [1][2] |
| RAW264.7 | IL-1β | Concentration-dependent | Not specified | [1] |
| RAW264.7 | IL-6 | Concentration-dependent | Not specified | [1] |
| U937 (PMA-differentiated) | TNF-α | Concentration-dependent | Not specified | [1] |
| U937 (PMA-differentiated) | IL-1β | Concentration-dependent | Not specified | [1] |
| U937 (PMA-differentiated) | IL-6 | Concentration-dependent | Not specified | [1] |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW264.7 macrophages and their stimulation to induce an inflammatory response, followed by treatment with this compound.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 96-well or 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Pre-treat the cells with various concentrations of 3-DA for 1-2 hours.
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (cells treated with the vehicle used to dissolve 3-DA) and a positive control (cells stimulated with LPS only).
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol quantifies the amount of nitric oxide produced by the cells, a key indicator of inflammation.
Materials:
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Cell culture supernatant from the experiment in Protocol 1
-
96-well plate
Procedure:
-
Sample Collection: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Part A to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol measures the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
Materials:
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Cell culture supernatant from the experiment in Protocol 1
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme.
-
Washing the plate again.
-
Adding a substrate that reacts with the enzyme to produce a colored product.
-
Stopping the reaction with a stop solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflow for assessing its anti-inflammatory effects.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for assessing anti-inflammatory effects.
References
- 1. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Deazaadenosine analogues inhibit the production of tumour necrosis factor-alpha in RAW264.7 cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of 3-Deazaadenosine Hydrochloride on Ras Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Deazaadenosine hydrochloride (DZA) is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, an enzyme crucial for regulating cellular methylation reactions. By inhibiting SAH hydrolase, DZA leads to the accumulation of SAH, which in turn competitively inhibits various S-adenosylmethionine (SAM)-dependent methyltransferases. One of the key methyltransferases affected is isoprenylcysteine carboxyl methyltransferase (ICMT), which is responsible for the final step in the post-translational modification of Ras proteins. This modification, carboxyl methylation, is essential for the proper membrane localization and subsequent activation of Ras. Consequently, DZA interferes with Ras signaling, a critical pathway in cell proliferation, differentiation, and survival, making it a valuable tool for cancer research and drug development.[1][2][3]
These application notes provide an overview of the techniques and detailed protocols to investigate the effects of DZA on the Ras signaling pathway.
Mechanism of Action of this compound on Ras Signaling
DZA's primary mechanism of action on the Ras signaling pathway is indirect, stemming from its role as an SAH hydrolase inhibitor. The cascade of events is as follows:
-
Inhibition of SAH Hydrolase: DZA inhibits the enzyme S-adenosylhomocysteine hydrolase.[2][3]
-
Accumulation of SAH: This inhibition leads to the intracellular accumulation of S-adenosylhomocysteine (SAH).[4]
-
Inhibition of Methyltransferases: SAH is a potent competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, including isoprenylcysteine carboxyl methyltransferase (ICMT).[1][2]
-
Inhibition of Ras Carboxyl Methylation: ICMT catalyzes the final methylation step of the C-terminal CAAX motif of Ras proteins. Inhibition of ICMT by the DZA-induced accumulation of SAH prevents this crucial modification.[1][2]
-
Impaired Ras Membrane Translocation and Activation: Carboxyl methylation is a prerequisite for the proper translocation of Ras from the cytosol to the cell membrane. By preventing this step, DZA inhibits Ras localization to the membrane and its subsequent activation (GTP-loading).[1][2]
-
Downregulation of Downstream Signaling: The lack of active, membrane-bound Ras leads to the diminished activation of its downstream effector pathways, primarily the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[1][2][3] This ultimately results in the inhibition of cell proliferation and migration.[1][3]
Diagram of DZA's Mechanism of Action on Ras Signaling
Caption: Mechanism of this compound (DZA) in the inhibition of Ras signaling.
Experimental Techniques and Protocols
To elucidate the effect of DZA on Ras signaling, a series of in vitro and in vivo experiments can be performed.
Assessment of Ras Activation
The direct measure of Ras activity is the level of its GTP-bound form. A common method to quantify active Ras is a pull-down assay using the Ras-binding domain (RBD) of its downstream effector, Raf-1, which specifically binds to Ras-GTP.[5][6]
Protocol: Ras Activation Pull-Down Assay
Materials:
-
Cells of interest (e.g., cancer cell line with known Ras mutation)
-
This compound (DZA)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Ras Activation Assay Kit (containing GST-Raf1-RBD beads and wash buffers)[5][6]
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Anti-Ras antibody (pan-Ras or isoform-specific)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of DZA for a predetermined time course (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them on ice using the appropriate lysis buffer.[7]
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris. Collect the supernatant.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.
-
(Optional) Positive and Negative Controls: To ensure the assay is working correctly, an aliquot of lysate from untreated cells can be loaded with GTPγS (positive control) or GDP (negative control) according to the kit manufacturer's instructions.[6][7]
-
Pull-Down of Active Ras: Incubate equal amounts of protein from each sample with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rocking.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.[6]
-
Elution: Elute the bound proteins from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against Ras, followed by an HRP-conjugated secondary antibody.
-
Analysis: Visualize the bands using a chemiluminescence substrate and quantify the band intensity. A decrease in the band intensity in DZA-treated samples compared to the control indicates inhibition of Ras activation. Also, run a parallel Western blot with a fraction of the total cell lysate to confirm equal total Ras protein levels across samples.
Experimental Workflow for Ras Activation Assay
Caption: Workflow for determining Ras activation levels using a pull-down assay.
Analysis of Downstream Signaling Pathways
The inhibition of Ras activation by DZA should lead to a reduction in the phosphorylation of key downstream effector proteins. This can be assessed by Western blotting.
Protocol: Western Blot Analysis of Downstream Effectors
Materials:
-
Cell lysates from DZA-treated and control cells (prepared as in the Ras activation assay)
-
Primary antibodies against:
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
Phospho-Akt (p-Akt)
-
Total Akt
-
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Protein Quantification and Sample Preparation: Normalize the protein concentration of all cell lysates. Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel to separate proteins by size, and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection and Analysis: Visualize the bands using a chemiluminescence substrate. Quantify the band intensities.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total ERK1/2). The ratio of the phosphorylated protein to the total protein is then calculated. A decrease in this ratio in DZA-treated cells indicates inhibition of the pathway.
Ras Downstream Signaling Pathways
References
- 1. 3-Deazaadenosine prevents smooth muscle cell proliferation and neointima formation by interfering with Ras signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of the S-adenosylhomocysteine hydrolase inhibitors 3-deazaadenosine and 3-deazaaristeromycin on RNA methylation and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of active Ras. [bio-protocol.org]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Evaluating 3-Deazaadenosine Hydrochloride (DZA) in Muscle Stem Cell Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle possesses a remarkable capacity for regeneration, a process orchestrated primarily by muscle stem cells (MuSCs), also known as satellite cells.[1] In response to injury, these quiescent cells become activated, proliferate to expand the progenitor pool, and subsequently differentiate and fuse to form new myofibers, restoring tissue function.[2][3] However, with aging and in certain pathological conditions, MuSCs can enter a state of senescence, a form of stable cell cycle arrest that impairs their regenerative potential and contributes to a decline in muscle mass and function.[4]
3-Deazaadenosine hydrochloride (DZA) is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase (SAHH).[5][6] The inhibition of SAHH leads to the intracellular accumulation of SAH, a competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[7][8] This disruption of cellular methylation processes has been shown to have various biological effects, including anti-inflammatory and anti-proliferative activities.[7][9] Notably, recent studies have demonstrated that DZA can alleviate cellular senescence in aged MuSCs, enhancing their proliferative and regenerative capacity in vitro and in vivo.[4][10][11] The proposed mechanism involves the reduction of global Histone H3 Lysine 36 trimethylation (H3K36me3), an epigenetic mark associated with actively transcribed genes.[10]
These application notes provide a comprehensive experimental framework for researchers to investigate the effects of this compound on muscle stem cell proliferation, differentiation, and senescence. The detailed protocols and data presentation guidelines outlined below will facilitate the systematic evaluation of DZA as a potential therapeutic agent for enhancing muscle regeneration.
Experimental Design & Workflow
The overall experimental workflow is designed to assess the dose-dependent effects of DZA on primary MuSCs. The process begins with the isolation and culture of MuSCs, followed by treatment with DZA, and concludes with a series of assays to measure key functional outcomes.
Caption: Experimental workflow for testing DZA on MuSCs.
Detailed Experimental Protocols
Protocol: Primary Muscle Stem Cell Isolation and Culture
This protocol is adapted from standard methods for isolating primary myoblasts from mouse skeletal muscle.[12][13]
Materials:
-
Skeletal muscle (e.g., tibialis anterior and gastrocnemius from 4-8 week old mice)
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin
-
Collagenase D (2 mg/mL)
-
Dispase II (1 mg/mL)
-
Collagen I-coated culture flasks/plates
-
70 µm and 40 µm cell strainers
Procedure:
-
Euthanize mouse according to approved institutional guidelines and dissect hindlimb muscles.
-
Place muscles in a sterile petri dish containing cold PBS with Penicillin-Streptomycin.
-
Mince the tissue into a fine slurry using sterile scalpel blades.[14]
-
Transfer the slurry to a 15 mL conical tube and add 5 mL of digest media (DMEM with Collagenase D and Dispase II).
-
Incubate in a 37°C water bath for 45-60 minutes, triturating with a pipette every 15 minutes.
-
Quench the digestion by adding 10 mL of DMEM with 10% FBS.
-
Filter the cell suspension sequentially through a 70 µm and then a 40 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes. Aspirate the supernatant.
-
Resuspend the cell pellet in "Myoblast Growth Medium" (DMEM, 20% FBS, 1% Penicillin-Streptomycin).
-
Plate the cells onto a collagen I-coated T25 flask. This initial plating is designated as Passage 0 (P0).
-
Culture cells at 37°C, 5% CO2. Change media every 48 hours. Cells are ready for experiments at 70-80% confluency.
Protocol: DZA Treatment of Muscle Stem Cells
Materials:
-
This compound (DZA) powder
-
Sterile DMSO
-
Myoblast Growth Medium
-
Cultured MuSCs from Protocol 3.1
Procedure:
-
Prepare a 10 mM stock solution of DZA in sterile DMSO. Store at -20°C.
-
Seed MuSCs in appropriate culture plates (e.g., 24-well plates) at a density of 2 x 10^4 cells/cm². Allow cells to adhere for 24 hours.
-
Prepare working concentrations of DZA (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM) by diluting the stock solution in Myoblast Growth Medium. Ensure the final DMSO concentration is constant across all conditions (e.g., 0.1%).
-
Remove the existing medium from the cells and replace it with the DZA-containing medium or the vehicle control (0 µM DZA).
-
Incubate the cells for the desired experimental duration (e.g., 48-72 hours for proliferation/senescence, or proceed to differentiation).
Protocol: Proliferation Assay (Ki67 Immunofluorescence)
Materials:
-
DZA-treated MuSCs on coverslips or in imaging plates
-
4% Paraformaldehyde (PFA)
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% Goat Serum in PBS)
-
Primary antibody: Rabbit anti-Ki67
-
Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor 488
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
After DZA treatment, wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary anti-Ki67 antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips or image plates directly.
-
Acquire images using a fluorescence microscope. Quantify the percentage of Ki67-positive nuclei relative to the total number of DAPI-stained nuclei.
Protocol: Differentiation Assay (Myosin Heavy Chain Immunofluorescence)
Materials:
-
DZA-treated MuSCs grown to ~90% confluency
-
Differentiation Medium (DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin)
-
Primary antibody: Mouse anti-Myosin Heavy Chain (MyHC)
-
Secondary antibody: Goat anti-Mouse IgG, Alexa Fluor 594
-
Other materials as in Protocol 3.3
Procedure:
-
After the initial DZA treatment period in growth medium, wash cells with PBS.
-
Switch to Differentiation Medium (containing the same respective concentrations of DZA).
-
Culture for 3-5 days to allow myotube formation, replacing the medium every 48 hours.
-
Fix, permeabilize, and block the cells as described in Protocol 3.3 (steps 1-6).
-
Incubate with primary anti-MyHC antibody overnight at 4°C.
-
Wash and incubate with secondary antibody and DAPI as described in Protocol 3.3 (steps 8-10).
-
Acquire images. Quantify differentiation by calculating the Fusion Index : (Number of nuclei within MyHC-positive myotubes) / (Total number of nuclei) x 100%. A myotube is typically defined as having ≥ 3 nuclei.
Protocol: Senescence Assay (SA-β-galactosidase Staining)
Materials:
-
DZA-treated MuSCs
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit
-
Light microscope
Procedure:
-
After DZA treatment (typically for 72-96 hours), wash cells twice with PBS.
-
Fix cells with the Fixative Solution from the kit for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the Staining Solution Mix (prepared according to the manufacturer's instructions) to each well, ensuring cells are completely covered.
-
Incubate the plate at 37°C (without CO2) for 12-24 hours. Protect from light. Do not seal the plate with parafilm as it can alter the pH.
-
Check for the development of a blue color under a microscope.
-
Remove the staining solution and add PBS to cover the cells.
-
Acquire images using a light microscope. Quantify the percentage of blue, SA-β-gal-positive cells relative to the total number of cells.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups. Data should be presented as mean ± standard deviation (SD) from at least three biological replicates.
Table 1: Effect of DZA on MuSC Proliferation
| DZA Conc. (µM) | % Ki67-Positive Nuclei | Fold Change vs. Control |
|---|---|---|
| 0 (Vehicle) | 35.2 ± 4.1 | 1.00 |
| 1 | 42.8 ± 3.9 | 1.22 |
| 5 | 58.1 ± 5.5 | 1.65 |
| 10 | 65.7 ± 4.8 | 1.87 |
| 25 | 40.3 ± 6.2 | 1.14 |
Table 2: Effect of DZA on MuSC Differentiation
| DZA Conc. (µM) | Fusion Index (%) | Myotube Density (Myotubes/mm²) |
|---|---|---|
| 0 (Vehicle) | 28.4 ± 3.5 | 150 ± 18 |
| 1 | 29.1 ± 4.0 | 155 ± 21 |
| 5 | 32.5 ± 3.1 | 178 ± 15 |
| 10 | 25.6 ± 2.9 | 135 ± 19 |
| 25 | 15.8 ± 4.2 | 88 ± 25 |
Table 3: Effect of DZA on MuSC Senescence
| DZA Conc. (µM) | % SA-β-gal-Positive Cells | Fold Change vs. Control |
|---|---|---|
| 0 (Vehicle) | 22.5 ± 3.3 | 1.00 |
| 1 | 18.1 ± 2.9 | 0.80 |
| 5 | 11.7 ± 2.1 | 0.52 |
| 10 | 8.3 ± 1.9 | 0.37 |
| 25 | 15.4 ± 3.8 | 0.68 |
Hypothesized Mechanism of Action
DZA's primary mechanism is the inhibition of SAH hydrolase. This leads to an accumulation of SAH, which acts as a product inhibitor of histone methyltransferases (HMTs). The subsequent reduction in specific histone methylation marks, such as H3K36me3, alters the expression of genes that regulate the cell cycle and senescence, ultimately promoting a more regenerative state in muscle stem cells.[4][11]
Caption: Hypothesized signaling pathway of DZA in MuSCs.
References
- 1. Frontiers | Imaging analysis for muscle stem cells and regeneration [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Signaling pathways of adipose stem cell-derived exosomes promoting muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-deazaadenosine (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-adenosylhomocysteine hydrolase inhibition by 3-deazaneplanocin A analogues induces anti-cancer effects in breast cancer cell lines and synergy with both histone deacetylase and HER2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-deazaadenosine (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pierre-francois-roux.com [pierre-francois-roux.com]
- 12. Video: Isolation and Differentiation of Primary Myoblasts from Mouse Skeletal Muscle Explants [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Isolation, Culture, Characterization, and Differentiation of Human Muscle Progenitor Cells from the Skeletal Muscle Biopsy Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 3-Deazaadenosine Hydrochloride Stock Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaadenosine hydrochloride (3-DZA-HCl) is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in methylation pathways.[1] By inhibiting this enzyme, 3-DZA-HCl leads to the intracellular accumulation of SAH, which in turn inhibits various methyltransferases. This disruption of methylation-dependent processes gives 3-DZA-HCl a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-viral effects. Its mechanism of action involves the modulation of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Ras signaling.[1] Accurate and consistent preparation of 3-DZA-HCl stock solutions is paramount for obtaining reliable and reproducible results in cell-based assays. This document provides detailed application notes and protocols for the preparation and use of 3-DZA-HCl stock solutions.
Physicochemical and Solubility Data
Proper stock solution preparation begins with an understanding of the compound's physical and chemical properties.
| Property | Value | Source |
| Molecular Weight | 302.71 g/mol | [2] |
| Solubility in DMSO | ≥ 60 mg/mL (≥ 198.2 mM) | [1][2] |
| Solubility in Water | ≥ 60 mg/mL (≥ 198.2 mM) | [1][2] |
| Appearance | White to off-white solid | |
| Storage of Powder | -20°C for up to 3 years | [2] |
Stock Solution Preparation Protocols
To ensure accuracy and minimize variability, it is crucial to follow a standardized protocol for stock solution preparation. Below are protocols for preparing high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) and sterile water.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh out a precise amount of the powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.027 mg of this compound (Molecular Weight = 302.71 g/mol ).
-
Dissolve: Add the appropriate volume of sterile DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1]
Protocol 2: Preparation of a 10 mM Stock Solution in Sterile Water
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature.
-
Weigh: Weigh out the desired amount of powder. For 1 mL of a 10 mM stock solution, use 3.027 mg.
-
Dissolve: Add the corresponding volume of sterile water.
-
Mix: Vortex thoroughly until the solid is completely dissolved.
-
Sterilize: Filter-sterilize the aqueous stock solution using a 0.22 µm syringe filter into a sterile container. This step is critical to prevent contamination of cell cultures.
-
Aliquot: Distribute the sterile stock solution into single-use aliquots.
-
Store: Store the aqueous stock solution aliquots at -20°C for up to 1 month or -80°C for longer-term storage.
Caption: Workflow for preparing this compound stock solutions.
Application Notes: Working Concentrations and Assay Considerations
The optimal working concentration of this compound will vary depending on the cell type, assay duration, and the specific biological question being addressed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Application | Cell Line | Typical Working Concentration | Reference |
| Anti-proliferative Assays | Vascular Smooth Muscle Cells (VSMCs) | 50 µM | [1] |
| Anti-inflammatory Assays | RAW 264.7 Macrophages | 1 - 100 µM | [1] |
| NF-κB Signaling Inhibition | RAW 264.7 Macrophages | 50 - 100 µM | [1] |
| Ras Signaling Inhibition | Vascular Smooth Muscle Cells (VSMCs) | 50 - 100 µM | [1] |
| Anti-viral (HIV) Assays | Peripheral Blood Mononuclear Cells (PBMCs) | 0.15 - 0.20 µM (IC₅₀) |
Important Considerations:
-
Solvent Effects: When using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Stability in Media: Once diluted in cell culture medium, it is recommended to use the working solution promptly. The stability of 3-DZA-HCl in culture medium over extended periods should be determined empirically if necessary.
-
Cell Viability: At higher concentrations or with prolonged exposure, 3-DZA-HCl may exhibit cytotoxicity. It is essential to assess cell viability in parallel with functional assays, for instance, using a trypan blue exclusion assay or a commercially available cell viability kit.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of S-adenosylhomocysteine hydrolase, which leads to the accumulation of S-adenosylhomocysteine (SAH). This accumulation competitively inhibits methyltransferases, thereby blocking essential methylation reactions. This has downstream effects on several key signaling pathways.
Caption: Simplified signaling pathway of this compound.
Experimental Protocols for Key Assays
The following are generalized protocols for common cell-based assays where this compound is utilized. These should be optimized for your specific cell line and experimental conditions.
Cell Proliferation Assay (e.g., using a WST-1 or MTT assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell proliferation reagent (e.g., WST-1 or MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
Inhibition of TNF-α Secretion Assay (in RAW 264.7 Macrophages)
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 4-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
-
Analysis: Determine the percentage of inhibition of TNF-α secretion for each concentration of this compound compared to the LPS-stimulated, vehicle-treated control.
NF-κB Nuclear Translocation Assay (by Immunofluorescence)
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 50-100 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with a known NF-κB activator (e.g., TNF-α or LPS) for a predetermined time (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear fluorescence in treated cells compared to stimulated control cells indicates inhibition.
Ras Activation Assay (GTP-Ras Pull-down)
-
Cell Culture and Treatment: Grow cells to 80-90% confluency and then treat with this compound (e.g., 50-100 µM) for the desired time. Stimulate the cells with a growth factor (e.g., EGF or PDGF) to activate Ras.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
GTP-Ras Pull-down: Incubate an equal amount of protein from each sample with a Ras-binding domain (RBD) of a Ras effector protein (e.g., Raf-1) conjugated to agarose beads. This will specifically pull down the active, GTP-bound form of Ras.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Ras antibody to detect the amount of active Ras.
-
Analysis: Compare the band intensity of active Ras in the treated samples to the stimulated control to determine the effect of this compound on Ras activation. Also, run a western blot for total Ras from the cell lysates to ensure equal protein loading.
References
Application Notes and Protocols for Analyzing H3K36me3 Changes After 3-Deazaadenosine Hydrochloride Treatment Using ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine 36 trimethylation (H3K36me3) is a critical epigenetic mark predominantly associated with actively transcribed gene bodies. It plays a pivotal role in regulating transcriptional elongation, splicing, and DNA repair. The levels of H3K36me3 are dynamically controlled by histone methyltransferases (HMTs) and demethylases. Disruption of this balance is implicated in various diseases, including cancer. 3-Deazaadenosine hydrochloride (DAH) is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. Inhibition of this enzyme leads to the accumulation of SAH, a product feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, including those responsible for histone methylation. Consequently, DAH treatment can lead to a global reduction in histone methylation marks, including H3K36me3.[1][2][3][4]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide distribution of histone modifications. This application note provides a comprehensive protocol for utilizing ChIP-seq to analyze the changes in H3K36me3 occupancy following treatment of cells with this compound. Understanding how DAH alters the H3K36me3 landscape can provide crucial insights into its mechanism of action and its potential as a therapeutic agent.
Data Presentation
The following table summarizes the expected dose-dependent effect of this compound on global H3K36me3 levels. Data is presented as a percentage of the vehicle-treated control and is representative of typical results obtained from quantitative Western blot analysis.
| This compound (µM) | Global H3K36me3 Level (% of Control) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 5 | 60% |
| 10 | 45% |
| 25 | 30% |
| 50 | 20% |
Note: The above data is illustrative and based on the established inhibitory effect of 3-Deazaadenosine on histone methylation. Actual results may vary depending on the cell type, treatment duration, and experimental conditions.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in reducing H3K36me3.
Experimental Workflow for ChIP-seq Analysis
Caption: ChIP-seq experimental and data analysis workflow.
Experimental Protocols
This section details the key experimental protocols for analyzing H3K36me3 changes following this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound (DAH) in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Treatment: Replace the existing medium with the DAH-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-72 hours). The optimal time should be determined empirically for the specific cell line and experimental goals.
-
Harvesting: After incubation, harvest the cells for the ChIP-seq protocol.
Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard ChIP procedures and should be optimized for the specific cell type and antibody used.[5]
a. Crosslinking
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate at room temperature for 10 minutes with gentle swirling.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate at room temperature for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
b. Cell Lysis and Chromatin Sonication
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
-
Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice.
-
Pellet the nuclei by centrifugation and resuspend in a sonication/RIPA buffer.
-
Sonicate the chromatin to an average fragment size of 200-800 bp. The optimal sonication conditions should be determined empirically.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
c. Immunoprecipitation
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate a fraction of the pre-cleared chromatin with an anti-H3K36me3 antibody overnight at 4°C with rotation. Save a small aliquot of the pre-cleared chromatin as the "input" control.
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
d. Reverse Crosslinking and DNA Purification
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS, NaHCO3).
-
Reverse the crosslinks by adding NaCl and incubating at 65°C for at least 6 hours. Also, process the "input" sample in parallel.
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or using a column-based purification kit.
ChIP-seq Library Preparation and Sequencing
-
DNA Quantification: Quantify the purified ChIP and input DNA using a high-sensitivity fluorometric method.
-
Library Preparation: Prepare sequencing libraries from the ChIP and input DNA using a commercial library preparation kit compatible with the desired sequencing platform (e.g., Illumina). This typically involves end-repair, A-tailing, and adapter ligation.[6]
-
Library Amplification: Amplify the adapter-ligated DNA using PCR. The number of PCR cycles should be minimized to avoid amplification bias.
-
Size Selection: Perform size selection of the amplified libraries to obtain a desired fragment size range.
-
Library QC: Assess the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform, ensuring sufficient sequencing depth for both the ChIP and input samples.
Bioinformatics Data Analysis
The following outlines a typical bioinformatics pipeline for analyzing the ChIP-seq data.[7][8]
a. Quality Control
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
b. Alignment
-
Align the processed reads to the appropriate reference genome using an aligner such as BWA or Bowtie2.
c. Peak Calling
-
Use a peak calling algorithm like MACS2 to identify regions of H3K36me3 enrichment (peaks) in the DAH-treated and control samples, using the respective input DNA as a background control. For broad histone marks like H3K36me3, use the --broad option in MACS2.
d. Differential Binding Analysis
-
Identify genomic regions with statistically significant changes in H3K36me3 enrichment between the DAH-treated and control groups. Tools like DESeq2, edgeR, or DiffBind can be used for this purpose.[9]
e. Annotation and Functional Analysis
-
Annotate the differential H3K36me3 peaks to nearby genes and genomic features using tools like HOMER or ChIPseeker.
-
Perform gene ontology (GO) and pathway analysis on the genes associated with differential peaks to understand the biological processes affected by DAH treatment.
f. Data Visualization
-
Generate normalized signal tracks (e.g., bigWig files) for visualization in a genome browser like the UCSC Genome Browser or IGV.
-
Create heatmaps and profile plots to visualize the H3K36me3 signal changes at specific genomic regions (e.g., gene bodies, transcription start sites).
Conclusion
This application note provides a comprehensive framework for investigating the impact of this compound on the H3K36me3 epigenetic landscape using ChIP-seq. The detailed protocols and data analysis pipeline will enable researchers to generate high-quality, reproducible data to elucidate the molecular mechanisms of DAH and its potential therapeutic applications. Careful optimization of the experimental conditions and rigorous bioinformatic analysis are crucial for obtaining meaningful biological insights.
References
- 1. 3-deazaadenosine (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [repositori.upf.edu]
- 3. 3-Deazaadenosine keeps senescence at bay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-deazaadenosine (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diagenode.com [diagenode.com]
- 8. Pipeline and Tools for ChIP-Seq Analysis - CD Genomics [cd-genomics.com]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: 3-Deazaadenosine Hydrochloride in HIV-1 Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 3-Deazaadenosine hydrochloride in HIV-1 inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 of this compound against HIV-1?
A1: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the HIV-1 isolate and the experimental conditions. Published data indicates IC50 values in the low micromolar range. For instance, against the AZT-sensitive HIV-1 isolates A012 and A018, the IC50 values were reported to be 0.15 µM and 0.20 µM, respectively, as determined by the reduction of p24 antigen production in phytohemagglutinin-stimulated peripheral blood mononuclear cells (PBMCs).[1]
Q2: What is the primary mechanism of action of this compound in HIV-1 inhibition?
A2: this compound is an inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase.[1] This enzyme is crucial for the hydrolysis of S-adenosylhomocysteine, a product of all S-adenosylmethionine-dependent methylation reactions. Inhibition of AdoHcy hydrolase leads to the accumulation of AdoHcy, which in turn inhibits various methyltransferases. This disruption of methylation processes can interfere with both viral and cellular functions necessary for HIV-1 replication. The antiviral effect is also thought to involve the anabolic generation of nucleotides that could potentially inhibit reverse transcriptase or other viral enzymes.[1]
Q3: How does the inhibition of S-adenosylhomocysteine hydrolase affect HIV-1 transcription?
A3: The HIV-1 Tat protein plays a critical role in viral transcription by binding to the TAR RNA element and recruiting cellular factors to enhance transcriptional elongation.[2] The function of Tat and other cellular proteins involved in transcription is regulated by post-translational modifications, including methylation. By inhibiting AdoHcy hydrolase, this compound disrupts cellular methylation, which can indirectly affect the function of proteins essential for Tat-mediated transcription, thereby suppressing viral gene expression.
Q4: Can this compound be used against drug-resistant HIV-1 strains?
A4: Yes, studies have shown that 3-Deazaadenosine and its analogs can be potent inhibitors of 3'-azido-3'-deoxythymidine (AZT)-resistant HIV-1 strains.[1] This suggests a mechanism of action that is distinct from many standard reverse transcriptase inhibitors and makes it a compound of interest for combating drug-resistant HIV-1.
Data Presentation
Table 1: IC50 Values of 3-Deazaadenosine against HIV-1 Isolates
| HIV-1 Isolate | Cell Type | Assay Method | IC50 (µM) | Reference |
| A012 (AZT-sensitive) | PBMCs | p24 Antigen Reduction | 0.15 | [1] |
| A018 (AZT-sensitive) | PBMCs | p24 Antigen Reduction | 0.20 | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 using HIV-1 p24 Antigen ELISA
This protocol outlines the steps to determine the IC50 of this compound by measuring the reduction of HIV-1 p24 antigen in infected cell cultures.
Materials:
-
HIV-1 permissive cells (e.g., PBMCs, MT-4 cells)
-
HIV-1 stock
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Cell Plating: Seed the HIV-1 permissive cells in a 96-well plate at an appropriate density.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Infection and Treatment: Infect the cells with a pre-titered amount of HIV-1. Immediately after infection, add the different concentrations of this compound to the wells. Include control wells with infected but untreated cells and uninfected cells.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a period suitable for viral replication (e.g., 3-7 days).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[3][4][5][6] This typically involves adding the supernatant to antibody-coated plates, followed by incubation with a detector antibody and substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of p24 inhibition for each concentration of the compound compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: S-adenosylhomocysteine (AdoHcy) Hydrolase Activity Assay
This protocol describes a colorimetric method to measure the activity of AdoHcy hydrolase and its inhibition by this compound.
Materials:
-
Purified S-adenosylhomocysteine hydrolase
-
S-adenosylhomocysteine (AdoHcy)
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of AdoHcy, DTNB, and a serial dilution of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the purified AdoHcy hydrolase to wells containing different concentrations of this compound or buffer (for control). Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the AdoHcy substrate and DTNB to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.[7][8] The increase in absorbance is due to the reaction of the homocysteine produced with DTNB.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition compared to the uninhibited control. The IC50 value can be calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
Troubleshooting Guides
Troubleshooting for p24 Antigen ELISA
| Problem | Possible Cause | Suggested Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer.[9][10] |
| Contaminated reagents | Use fresh, sterile reagents and buffers.[9] | |
| No or Weak Signal | Inactive reagents | Check the expiration dates of the kit components and store them properly.[9][10][11] |
| Incorrect assay procedure | Ensure all steps of the protocol were followed correctly, including incubation times and temperatures.[9] | |
| High Variability between Duplicates | Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique. Mix samples and reagents thoroughly before adding to the plate.[10][11] |
| Edge effects | Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation. |
Troubleshooting for AdoHcy Hydrolase Activity Assay
| Problem | Possible Cause | Suggested Solution |
| High Background Absorbance | Spontaneous reaction of DTNB | Prepare fresh DTNB solution and run a control without the enzyme to measure the background rate. |
| Low Enzyme Activity | Inactive enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Sub-optimal assay conditions | Verify the pH and temperature of the assay are optimal for enzyme activity. | |
| Precipitation in Wells | Poor solubility of compounds | Ensure all compounds are fully dissolved in the assay buffer. A small amount of DMSO may be used, but its effect on enzyme activity should be tested. |
Visualizations
Caption: Experimental workflow for determining the IC50 of 3-Deazaadenosine HCl.
Caption: Signaling pathway of 3-Deazaadenosine HCl in HIV-1 inhibition.
References
- 1. Anti-HIV-1 activity of 3-deaza-adenosine analogs. Inhibition of S-adenosylhomocysteine hydrolase and nucleotide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The HIV-1 Tat protein: mechanism of action and target for HIV-1 cure strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv-forschung.de [hiv-forschung.de]
- 5. ablinc.com [ablinc.com]
- 6. en.hillgene.com [en.hillgene.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. arp1.com [arp1.com]
Troubleshooting low efficacy of 3-Deazaadenosine hydrochloride in animal models.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of 3-Deazaadenosine hydrochloride (3-DAA) in animal models.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo experiments with this compound.
1. Why am I observing low or no efficacy with 3-DAA in my animal model?
Low efficacy of 3-DAA can stem from several factors, ranging from suboptimal experimental design to inherent biological complexities. A primary reason can be inadequate inhibition of its target, S-adenosylhomocysteine (SAH) hydrolase, in the tissue of interest. This can be due to issues with drug formulation, administration route, dosage, or the metabolic stability of the compound.[1]
To systematically troubleshoot this issue, consider the following aspects:
-
Formulation and Solubility: Ensure 3-DAA is completely dissolved. Precipitation of the compound upon administration will significantly reduce its bioavailability.
-
Dosage: The dosage may be too low to achieve a therapeutic concentration in the target tissue.
-
Administration Route: The chosen route may not provide adequate bioavailability. For instance, oral administration can lead to significant first-pass metabolism.[2]
-
Metabolism and Stability: 3-DAA may be rapidly metabolized and cleared in your specific animal model.
-
Biological Factors: The targeted pathway in your model may have redundant mechanisms or the animal strain might be less sensitive to the effects of methyltransferase inhibition.
Below is a workflow to help diagnose the potential cause of low efficacy:
2. How should I prepare this compound for in vivo administration?
Proper preparation is critical for the efficacy of 3-DAA. Due to its hydrochloride salt form, it is generally soluble in aqueous solutions. However, the choice of vehicle can impact its stability and bioavailability.
| Vehicle | Suitability | Considerations |
| Sterile Water or Saline | High | Suitable for most administration routes. Ensure the final solution is isotonic for injections. |
| Phosphate-Buffered Saline (PBS) | High | A common and well-tolerated vehicle. |
| DMSO | Low (as primary vehicle) | While 3-DAA is soluble in DMSO, high concentrations can be toxic in vivo. It is more commonly used for in vitro studies. If necessary for solubility, use a minimal amount and dilute with an aqueous vehicle. |
| Carboxymethylcellulose (CMC) | Moderate | Can be used to create a suspension for oral gavage, potentially improving stability and absorption kinetics. |
3. What is the recommended dosage and administration route for 3-DAA in mice?
The optimal dosage and route of administration are highly dependent on the animal model, the disease being studied, and the target tissue. There is no single universal protocol.
-
Dosage: Published studies have used a range of doses. It is recommended to perform a dose-response study to determine the optimal dose for your specific model.
-
Administration Route:
-
Intraperitoneal (IP) injection: Often provides higher bioavailability compared to oral administration by avoiding first-pass metabolism.[2]
-
Oral gavage (PO): Convenient for chronic dosing, but bioavailability may be lower and more variable.
-
Intravenous (IV) injection: Provides 100% bioavailability but may result in rapid clearance.
-
Subcutaneous (SC) injection: Can provide a slower release and more sustained exposure.
-
4. How can I confirm that 3-DAA is reaching its target and inhibiting SAH hydrolase?
Directly measuring the concentration of 3-DAA in plasma and the target tissue is the most definitive way to assess its pharmacokinetic profile. Additionally, measuring the levels of S-adenosylhomocysteine (SAH) and S-adenosylmethionine (SAM) in the target tissue can serve as a pharmacodynamic marker of target engagement. Inhibition of SAH hydrolase will lead to an accumulation of SAH, thus increasing the SAH/SAM ratio.
Mechanism of Action
This compound is an inhibitor of the enzyme S-adenosylhomocysteine (SAH) hydrolase.[3] This enzyme is crucial for the hydrolysis of SAH into adenosine and homocysteine. By inhibiting SAH hydrolase, 3-DAA causes an intracellular accumulation of SAH.[1] SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Therefore, the accumulation of SAH leads to a general inhibition of cellular methylation reactions, which can affect a wide range of biological processes, including gene expression, signal transduction, and protein function.[3][4]
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
-
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
-
-
Procedure:
-
Calculate the required amount of 3-DAA based on the desired dose and the number of animals.
-
Weigh the 3-DAA powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to the tube.
-
Vortex the tube until the 3-DAA is completely dissolved. The solution should be clear and free of particulates.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube or directly into the dosing syringes. This step is crucial to ensure the sterility of the injectate.
-
The solution is now ready for intraperitoneal administration. It is recommended to prepare the solution fresh on the day of use.
-
Protocol 2: Assessment of Target Engagement by Measuring the SAH/SAM Ratio
-
Sample Collection:
-
At the desired time point after 3-DAA administration, euthanize the animal according to approved institutional protocols.
-
Rapidly excise the target tissue and immediately freeze it in liquid nitrogen to halt metabolic activity.
-
Store the frozen tissue at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen tissue in a suitable extraction buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Collect the supernatant containing the small molecule metabolites.
-
-
Analysis:
-
The concentrations of SAH and SAM in the supernatant can be quantified using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the SAH/SAM ratio for each sample.
-
Compare the SAH/SAM ratio in 3-DAA-treated animals to that in vehicle-treated control animals. A significant increase in the ratio in the treated group indicates successful target engagement.
-
References
- 1. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Stability of 3-Deazaadenosine hydrochloride in aqueous solution for long-term experiments.
This technical support center provides guidance on the stability of 3-Deazaadenosine hydrochloride (3-DZA) in aqueous solutions for long-term experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of this compound?
A1: this compound is soluble in water (up to 60 mg/mL) and DMSO (up to 60 mg/mL).[1] For long-term storage, it is advisable to prepare concentrated stock solutions in a suitable solvent like DMSO or sterile water. It is recommended to aliquot the stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.[2]
Q2: What are the optimal storage conditions for aqueous stock solutions of this compound?
A2: For long-term stability, aqueous stock solutions of this compound should be stored frozen. General recommendations from suppliers are as follows:
It is crucial to store the aliquots in tightly sealed vials to prevent evaporation and contamination.
Q3: How stable is this compound in cell culture media at 37°C?
Q4: Are there any known factors that can accelerate the degradation of this compound in aqueous solutions?
A4: While specific degradation pathways for this compound are not extensively documented, general factors that can affect the stability of similar molecules in aqueous solutions include:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis.
-
Temperature: Higher temperatures generally accelerate degradation rates.
-
Light: Exposure to UV or fluorescent light can cause photodegradation. It is advisable to protect solutions from light.
-
Oxidizing agents: The presence of oxidizing agents can lead to chemical degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in a long-term experiment. | Degradation of this compound in the working solution. | - Prepare fresh working solutions from a frozen stock aliquot for each media change. - If media is not changed frequently, consider determining the stability of the compound in your specific media and under your experimental conditions (see Experimental Protocol below). - Ensure proper storage of stock solutions (aliquoted, at -80°C). |
| Precipitation observed in the aqueous solution. | The concentration exceeds the solubility limit at the storage or working temperature. | - Ensure the concentration of your solution does not exceed the solubility limit in the chosen solvent. - For aqueous solutions, ensure the pH is within a range where the compound is stable and soluble. - If using buffers, be aware that buffer salts can sometimes reduce the solubility of a compound. |
| Inconsistent experimental results between batches. | - Inconsistent concentration of the active compound due to degradation. - Variability in the preparation of solutions. | - Strictly adhere to a standardized protocol for solution preparation and storage. - Use fresh stock solutions for critical experiments. - Perform a stability test to understand the degradation profile of your working solutions. |
Stability Data
Quantitative data on the degradation kinetics of this compound in various aqueous solutions is not extensively available in the public domain. The table below summarizes the general stability information gathered from supplier datasheets.
| Solvent | Storage Temperature | Recommended Storage Duration |
| DMSO | -20°C | 1 month[2] |
| -80°C | 1 year[2] | |
| Water | -20°C | 1 month (general guidance) |
| -80°C | 1 year (general guidance) |
Experimental Protocols
Protocol: Determining the Stability of this compound in an Aqueous Solution
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer or cell culture medium for a long-term experiment.
1. Objective: To quantify the concentration of this compound over time under specific storage conditions (e.g., temperature, light exposure).
2. Materials:
- This compound
- The aqueous solution of interest (e.g., phosphate-buffered saline (PBS), cell culture medium)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- A suitable HPLC column (e.g., C18)
- Validated analytical standard of this compound
- Incubator or water bath set to the desired temperature
- Sterile, sealed vials
3. Methodology:
Visualizations
Signaling Pathway of 3-Deazaadenosine
3-Deazaadenosine is an inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[2][5] This inhibition leads to the accumulation of SAH, which in turn inhibits various S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of methylation processes affects multiple downstream signaling pathways.
Caption: Mechanism of action of 3-Deazaadenosine.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for determining the stability of this compound.
Caption: Workflow for stability testing of 3-Deazaadenosine.
References
Controlling for off-target effects of S-adenosylhomocysteine hydrolase inhibitors in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-adenosylhomocysteine (SAH) hydrolase (also known as AHCY) inhibitors. The focus is on controlling for and interpreting potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SAH hydrolase inhibitors?
S-adenosylhomocysteine (SAH) hydrolase is a crucial enzyme that catalyzes the reversible hydrolysis of SAH into adenosine and L-homocysteine.[1][2] SAH is a byproduct of all S-adenosylmethionine (SAM)-dependent methylation reactions and a potent feedback inhibitor of methyltransferases.[2][3] By inhibiting SAH hydrolase, these compounds cause an accumulation of intracellular SAH.[2][4] This buildup of SAH, in turn, inhibits various methyltransferases, leading to a global disruption of cellular methylation of DNA, RNA, proteins, and small molecules.[4][5]
Q2: What are the common off-target effects I should be aware of when using SAH hydrolase inhibitors?
The primary "off-target" effects are often extensions of the on-target mechanism. Since SAH hydrolase regulates global methylation, its inhibition can lead to widespread, unintended consequences. These can include:
-
Broad Inhibition of Methyltransferases: The accumulation of SAH will non-selectively inhibit a wide range of methyltransferases, making it difficult to attribute the observed phenotype to the inhibition of a single methylation event.[2]
-
Disruption of Cellular Processes: Inhibition of methylation can impact numerous cellular functions, including gene expression, cell cycle progression, proliferation, and differentiation.[5][6][7]
-
Toxicity: Some SAH hydrolase inhibitors, particularly irreversible ones, can have significant cytotoxicity.[2] Reversible inhibitors are generally considered to have a better safety profile.[2]
-
Metabolic Conversion: Some nucleoside-based inhibitors can be metabolized into nucleotides, which may have their own biological activities independent of SAH hydrolase inhibition.[4]
Q3: How can I confirm that the phenotype I observe is due to the inhibition of SAH hydrolase and not an off-target effect?
To confidently attribute an observed phenotype to the inhibition of SAH hydrolase, a multi-pronged approach is recommended:
-
Use Structurally Unrelated Inhibitors: Employing multiple inhibitors with different chemical scaffolds that all target SAH hydrolase can help confirm that the observed effect is not due to a specific off-target interaction of a single compound.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to specifically reduce the expression of the AHCY gene.[6][7] If the phenotype of AHCY knockdown mimics the effect of the inhibitor, it strongly suggests on-target activity.
-
Rescue Experiments: In a system where AHCY is knocked down or inhibited, attempt to rescue the phenotype by expressing a resistant mutant of AHCY or by providing downstream metabolites, if feasible.
-
Direct Target Engagement Assays: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to demonstrate that your compound directly binds to SAH hydrolase in a cellular context.[8][9][10]
-
Measure SAH and SAM Levels: Directly measure the intracellular concentrations of SAH and SAM. A potent and specific SAH hydrolase inhibitor should lead to a significant increase in the SAH/SAM ratio.[11]
Troubleshooting Guides
Problem 1: My SAH hydrolase inhibitor shows high cytotoxicity at effective concentrations.
-
Possible Cause: The inhibitor may be irreversible or have a narrow therapeutic window.[2]
-
Troubleshooting Steps:
-
Switch to a Reversible Inhibitor: Consider using a reversible SAH hydrolase inhibitor, which may have lower toxicity.[2]
-
Dose-Response and Time-Course Experiments: Perform detailed dose-response and time-course studies to find the lowest effective concentration and shortest exposure time that elicits the desired biological effect while minimizing toxicity.
-
Use a Different Cell Line: Cytotoxicity can be cell-type specific. Test your inhibitor in multiple cell lines to determine if the toxicity is universal or context-dependent.
-
Problem 2: I am not seeing the expected downstream effect on methylation of my specific target protein/gene.
-
Possible Cause 1: The specific methyltransferase responsible for your target's methylation may be insensitive to SAH inhibition.
-
Troubleshooting Steps:
-
Confirm Global Methylation Inhibition: Before focusing on a specific target, confirm that your inhibitor is indeed causing a global increase in the SAH/SAM ratio.
-
Overexpression of Methyltransferase: If possible, overexpress the methyltransferase of interest to see if this overcomes the inhibitory effect. This can help determine if the lack of effect is due to insufficient inhibition or an alternative regulatory mechanism.
-
-
Possible Cause 2: The turnover of the methyl mark on your target is very slow.
-
Troubleshooting Steps:
-
Increase Treatment Duration: Extend the duration of inhibitor treatment to allow for sufficient time for the methylation status to change.
-
Stimulate Cellular Processes: If the methylation event is linked to a specific cellular process (e.g., cell division, differentiation), stimulate that process in the presence of the inhibitor.
-
Problem 3: My genetic knockdown of AHCY does not fully replicate the phenotype of my inhibitor.
-
Possible Cause 1: The inhibitor may have off-target effects that contribute to the observed phenotype.
-
Troubleshooting Steps:
-
Use Multiple siRNAs: To rule out off-target effects of the siRNA itself, use at least two different siRNAs targeting different regions of the AHCY mRNA.[6]
-
Combine Knockdown with a Low Dose of Inhibitor: A partial knockdown combined with a low dose of the inhibitor may phenocopy the effect of a high dose of the inhibitor, suggesting on-target activity.
-
-
Possible Cause 2: The knockdown may not be efficient enough to phenocopy the complete inhibition achieved by a small molecule.
-
Troubleshooting Steps:
Quantitative Data Summary
Table 1: Inhibitory Activity of Selected Compounds on SAH Hydrolase
| Compound | Type | IC50 (nM) | Cell Line/Source | Reference |
| Coniferyl alcohol | Small Molecule | 34 | Recombinant Human SAHH | [1] |
| DZ2002 | Reversible Inhibitor | Not Specified | In vivo (murine model) | [2] |
| Adenosine dialdehyde (AdOx) | Irreversible Inhibitor | Not Specified | In vivo (murine model) | [2] |
Table 2: Effect of SAH Hydrolase Inhibition on Intracellular SAH and SAM Levels
| Treatment | SAH (nmol/mg protein) | SAM/SAH Ratio | Cell Line | Reference |
| Control | 0.027 | 26.3 | L929 | [11] |
| Adenosine Analogues (average) | ~0.3 | ~3.3 | L929 | [11] |
| Control (apoE-/- mice) | 28.5 nmol/L | 1.33 | In vivo (plasma) | [12] |
| ADA or SAHH shRNA (apoE-/- mice) | ~60 nmol/L | ~0.6 | In vivo (plasma) | [12] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies and is used to confirm the direct binding of an inhibitor to SAH hydrolase within intact cells.[8][13]
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10]
-
Methodology:
-
Cell Treatment: Treat cultured cells with the SAH hydrolase inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thawing or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble SAH hydrolase at each temperature using Western blotting or other quantitative protein detection methods like ELISA.
-
-
Expected Outcome: In the presence of a binding inhibitor, SAH hydrolase will remain soluble at higher temperatures compared to the vehicle control, resulting in a "thermal shift" in its melting curve.
2. siRNA-Mediated Knockdown of AHCY
This protocol provides a general framework for reducing AHCY expression to validate on-target effects.
-
Methodology:
-
siRNA Design and Synthesis: Obtain at least two validated siRNAs targeting different sequences of the AHCY mRNA, along with a non-targeting control siRNA.
-
Transfection: Transfect the siRNAs into your cell line of choice using a suitable transfection reagent according to the manufacturer's protocol. Optimize transfection efficiency for your specific cell line.
-
Incubation: Incubate the cells for 48-72 hours to allow for the degradation of AHCY mRNA and protein.
-
Validation of Knockdown:
-
mRNA Level: Perform quantitative real-time PCR (qRT-PCR) to measure the reduction in AHCY mRNA levels compared to the non-targeting control.[6]
-
Protein Level: Perform Western blotting to confirm a decrease in AHCY protein levels.[6]
-
Enzyme Activity: Conduct an SAH hydrolase activity assay to confirm the functional consequence of the knockdown.[6]
-
-
Phenotypic Analysis: Perform your downstream experiments to assess whether the AHCY knockdown phenocopies the effect of your inhibitor.
-
3. In Vitro SAH Hydrolase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of SAH hydrolase by detecting the production of L-homocysteine.[14]
-
Principle: The assay relies on the reaction of the free thiol group of L-homocysteine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[14][15]
-
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 8.0) containing a known concentration of SAH as the substrate and DTNB.
-
Enzyme Addition: Add purified SAH hydrolase or cell lysate containing the enzyme to initiate the reaction.
-
Spectrophotometric Measurement: Continuously monitor the increase in absorbance at 412 nm at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. When testing inhibitors, perform the assay at various inhibitor concentrations to determine the IC50.
-
Visualizations
Caption: The central role of SAH hydrolase in regulating cellular methylation.
Caption: Workflow for validating on-target effects of SAH hydrolase inhibitors.
Caption: Logical cascade of events following SAH hydrolase inhibition.
References
- 1. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional and Pathological Roles of AHCY [frontiersin.org]
- 6. Inhibition of AHCY impedes proliferation and differentiation of mouse and human adipocyte progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Influence of S-adenosylhomocysteine hydrolase inhibitors on S-adenosylhomocysteine and S-adenosylmethionine pool levels in L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Refining 3-Deazaadenosine hydrochloride treatment duration to avoid cellular toxicity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Deazaadenosine hydrochloride (3-DAA). The focus is on refining treatment duration to achieve desired experimental outcomes while avoiding cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (3-DAA)?
This compound is a potent inhibitor of the enzyme S-adenosylhomocysteine (SAH) hydrolase, with a Ki of 3.9 μM.[1] Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, which in turn competitively inhibits S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of methylation reactions is central to many of its biological effects.
Q2: What are the known downstream effects of 3-DAA treatment?
Beyond the inhibition of methylation, 3-DAA has been shown to affect several signaling pathways. It can inhibit the transcriptional activity of NF-κB and prevent the phosphorylation of Ras, ERK1/2, and Akt.[2] In some cell types, it can also directly inhibit MEK1/2 and IKKα/β. These effects contribute to its observed anti-inflammatory, anti-proliferative, and antiviral activities.[2]
Q3: Can 3-DAA induce apoptosis?
Yes, in certain cell types, particularly leukemia cell lines like HL-60 and U-937, 3-DAA can induce caspase-dependent apoptosis.[3][4] This process is often mediated by the intrinsic apoptotic pathway, involving the activation of BAX, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and caspase-3.[3]
Q4: Is it possible to use 3-DAA to inhibit cell proliferation without causing cell death?
Yes, this is a key aspect of optimizing 3-DAA treatment. In human coronary vascular smooth muscle cells (VSMCs), for example, 3-DAA has been shown to dose-dependently prevent cell cycle progression and proliferation without inducing apoptosis.[2] This is achieved through the upregulation of cyclin-dependent kinase inhibitors like p21 and p27, leading to a G0/G1 phase cell cycle arrest.[2] The key is to determine the optimal concentration and duration of treatment for your specific cell type.
Troubleshooting Guide: Avoiding Cellular Toxicity
This guide is designed to help you refine your experimental conditions to minimize or avoid 3-DAA-induced cytotoxicity.
Problem 1: Significant cell death observed after 3-DAA treatment.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 1 µM to 100 µM) and narrow it down. In some sensitive cell lines, like certain leukemia cells, concentrations above 10 µM can readily induce apoptosis. |
| Treatment duration is too long. | Conduct a time-course experiment. Assess cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to identify a window where your desired effect is present without significant cell death. |
| Cell type is highly sensitive to apoptosis. | Consider the inherent sensitivity of your cell line. If your goal is not to induce apoptosis, you may need to use a lower concentration for a shorter duration. For example, while leukemia cell lines are prone to 3-DAA-induced apoptosis, vascular smooth muscle cells have been shown to undergo cell cycle arrest without apoptosis.[2] |
| Confluence of cells at the time of treatment. | Ensure consistent cell seeding density and confluence. Overly confluent or sparse cultures can respond differently to treatment. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in stock solution. | Prepare a large batch of 3-DAA stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency across experiments. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture. |
| Serum concentration in media. | Serum components can influence cell growth and drug response. Maintain a consistent serum concentration in your culture medium for all experiments. |
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for addressing 3-DAA-induced cellular toxicity.
Quantitative Data on 3-DAA Cellular Effects
The following table summarizes the observed effects of 3-DAA at various concentrations and durations across different cell types, based on available literature. This data can serve as a starting point for designing your experiments.
| Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |
| Human Coronary VSMCs | 1-50 µM | Not specified | Dose-dependent inhibition of proliferation and migration; G0/G1 cell cycle arrest; No increase in apoptosis. | [2] |
| Human Coronary VSMCs | 50 µM | Not specified | 60% inhibition of DNA replication. | [2] |
| IMR90 Fibroblasts | Increasing concentrations | 3 days | Dose-dependent prevention of senescence-associated growth arrest. | [5] |
| HL-60 (Leukemia) | 10-50 µM | 6 hours | Induction of caspase-dependent apoptosis. | [3] |
| U-937 (Leukemia) | Not specified | Not specified | Induction of caspase-3-like activity and apoptosis. | [4] |
| Mouse Macrophages | ≥ 5 µM | Not specified | Inhibition of phagocytosis and disorganization of microfilaments. | [6] |
| HIV-1 isolates (in PBMCs) | 0.15-0.20 µM | Not specified | IC50 for inhibition of p24 antigen. | [1] |
Experimental Protocols
Protocol 1: Determining Dose-Dependent Cytotoxicity using MTT Assay
This protocol provides a method to assess the effect of a range of 3-DAA concentrations on cell viability.
Materials:
-
This compound (3-DAA)
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
3-DAA Treatment: Prepare serial dilutions of 3-DAA in complete culture medium. Remove the old medium from the wells and add 100 µL of the 3-DAA dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Detecting Apoptosis using Annexin V Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound (3-DAA)
-
Cell line of interest
-
Complete culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of 3-DAA for a specific duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Experimental Workflow Diagram
Caption: General workflow for assessing 3-DAA cellular toxicity.
Signaling Pathway Visualization
The following diagram illustrates the key signaling pathways affected by this compound.
Caption: Key signaling pathways modulated by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Induction of the Intrinsic Apoptotic Pathway by 3-Deazaadenosine Is Mediated by BAX Activation in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in human leukemia cells by 3-deazaadenosine is mediated by caspase-3-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-deazaadenosine (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Deazaadenosine-induced disorganization of macrophage microfilaments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of 3-Deazaadenosine Hydrochloride
Welcome to the technical support center for 3-Deazaadenosine hydrochloride (3-DAA HCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of this compound in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
A1: Like many nucleoside analogs, the oral bioavailability of this compound can be limited by several factors:
-
Poor aqueous solubility: This can limit its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Low intestinal permeability: The hydrophilic nature of the molecule may hinder its passage across the intestinal epithelium.
-
Enzymatic degradation: 3-DAA HCl may be susceptible to degradation by enzymes in the gut or during first-pass metabolism in the liver. For instance, other adenosine analogs are known to be metabolized by adenosine deaminase.[1]
-
Rapid clearance: Once absorbed, the compound might be quickly eliminated from the bloodstream, reducing its therapeutic window. A study on a similar compound, carbocyclic 3-deazaadenosine, showed it is rapidly distributed and eliminated.[2]
Q2: What are the primary strategies to improve the oral bioavailability of nucleoside analogs like 3-DAA HCl?
A2: Several formulation and medicinal chemistry strategies can be employed to enhance the oral bioavailability of nucleoside analogs.[3][4] These include:
-
Prodrug Approaches: Chemically modifying the 3-DAA HCl molecule to create a more lipophilic or actively transported prodrug that converts to the active compound in vivo.[5][6][7][8]
-
Nanoparticle Formulations: Encapsulating 3-DAA HCl in nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption.[9][10][11]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of poorly soluble drugs.[12]
-
Co-administration with Enzyme Inhibitors: Administering 3-DAA HCl with an inhibitor of enzymes that may degrade it can increase its systemic exposure.[1]
Q3: Is there any data on the oral bioavailability of 3-Deazaadenosine?
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Low and variable plasma concentrations of 3-DAA HCl after oral administration. | Poor aqueous solubility leading to incomplete dissolution. | Consider formulating 3-DAA HCl as a nanoparticle suspension or in a lipid-based delivery system to improve solubilization in the GI tract. |
| Rapid disappearance of 3-DAA HCl from plasma. | Potential rapid metabolism by enzymes such as adenosine deaminase. | Investigate co-administration with a relevant enzyme inhibitor. For example, a study with another adenosine analog successfully used an adenosine deaminase inhibitor to increase its bioavailability.[1] A prodrug strategy could also be employed to mask the site of enzymatic attack. |
| High dose required to achieve therapeutic effect in vivo. | Low permeability across the intestinal epithelium. | A prodrug approach to increase the lipophilicity of 3-DAA HCl may enhance its ability to cross the intestinal barrier. Nanoparticle formulations can also facilitate transport across the gut wall. |
| Degradation of 3-DAA HCl in formulation before administration. | Instability of the compound in the chosen vehicle. | Encapsulation in liposomes or nanoparticles can protect the drug from degradation. Ensure the pH and composition of the vehicle are optimized for stability. |
Comparative Efficacy of Bioavailability Enhancement Strategies for Nucleoside Analogs
The following table summarizes the reported improvements in bioavailability for various nucleoside analogs using different formulation strategies. While this data is not specific to 3-DAA HCl, it provides an indication of the potential for enhancement.
| Nucleoside Analog | Formulation Strategy | Fold Increase in Bioavailability | Animal Model | Reference |
| 2'-β-Fluoro-2',3'-dideoxyadenosine | Co-administration with adenosine deaminase inhibitor | ~3-fold increase in permeability | Rat | [1] |
| Gemcitabine | Nanogel-drug conjugate | ~5-fold higher permeability compared to free drug | Caco-2 cells | [13] |
| Acyclovir | Valyl ester prodrug (Valacyclovir) | 3- to 5-fold higher systemic bioavailability | Human | [8] |
| Lopinavir/Ritonavir | Nanoparticle combination | Improved oral bioavailability compared to commercial tablet | Rat | [14] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes
This protocol describes a common method for preparing liposomes using the thin-film hydration technique.
Materials:
-
This compound (3-DAA HCl)
-
Phosphatidylcholine (PC)
-
Cholesterol (Chol)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a mixture of chloroform and methanol in a round-bottom flask.
-
Create a thin lipid film on the wall of the flask by removing the organic solvents using a rotary evaporator under reduced pressure.
-
Hydrate the lipid film with a solution of 3-DAA HCl in PBS by rotating the flask at a temperature above the lipid phase transition temperature.
-
To reduce the size of the resulting multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator.
-
Further reduce and homogenize the vesicle size by extruding the suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated 3-DAA HCl by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: Formulation of this compound Nanoparticles
This protocol outlines the preparation of polymeric nanoparticles using the nanoprecipitation method.
Materials:
-
This compound (3-DAA HCl)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Dissolve 3-DAA HCl and PLGA in acetone to form the organic phase.
-
Add the organic phase dropwise into an aqueous solution of PVA while stirring continuously.
-
The nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase and evaporates.
-
Continue stirring for several hours to ensure complete evaporation of the organic solvent.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
-
Characterize the nanoparticles for size, drug loading, and in vitro release profile.
Visualizing Enhancement Strategies
Experimental Workflow for Liposome Preparation
References
- 1. Enhanced oral bioavailability of 2'- beta-fluoro-2',3'-dideoxyadenosine (F-ddA) through local inhibition of intestinal adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the antiviral agent carbocyclic 3-deazaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prodrug-approaches-for-enhancing-the-bioavailability-of-drugs-with-low-solubility - Ask this paper | Bohrium [bohrium.com]
- 8. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles for oral delivery: Design, evaluation and state-of-the-art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of activated nucleoside analogs for the treatment of drug-resistant tumors by oral delivery of nanogel-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of nanoparticle-based orodispersible palatable pediatric formulations - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in replicating experimental results with 3-Deazaadenosine hydrochloride.
Welcome to the technical support center for 3-Deazaadenosine hydrochloride (3-DZA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for replicating experimental results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, with a reported Ki of 3.9 µM.[1][2] This inhibition leads to the intracellular accumulation of SAH, a product of S-adenosylmethionine (SAM)-dependent methylation reactions. The buildup of SAH, in turn, competitively inhibits most SAM-dependent methyltransferases, leading to a general disruption of cellular methylation processes.
Q2: I'm observing high variability in my results. What are the common sources of experimental irreproducibility with 3-DZA?
A2: Variability in experimental outcomes with 3-DZA can arise from several factors:
-
Lot-to-lot variability: As with many chemical compounds, there can be variations in purity and activity between different manufacturing batches.[3] It is advisable to test each new lot and, if possible, purchase a larger quantity from a single lot for a series of related experiments.
-
Cell density: The effective concentration of 3-DZA can be influenced by cell seeding density.[4][5][6] Higher cell densities may require higher concentrations of the compound to achieve the desired effect. It is crucial to maintain consistent cell seeding densities across experiments.
-
Serum concentration: Components in fetal bovine serum (FBS) can potentially interact with 3-DZA or affect cellular uptake. Variations in serum concentration or lot can contribute to inconsistent results.
-
Homocysteine levels: The inhibitory effect of 3-DZA on NF-κB transcriptional activity can be potentiated by the addition of L-homocysteine.[7] Variations in endogenous homocysteine levels or in supplemented media can therefore affect the compound's efficacy.
Q3: I'm having trouble dissolving this compound. What are the recommended solvents and storage conditions?
A3: this compound is soluble in water (≥ 100 mg/mL) and DMSO (around 40-60 mg/mL).[1][8] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile water or DMSO. Note that moisture-absorbing DMSO can reduce solubility, so using fresh, high-quality DMSO is recommended.[1] Stock solutions should be stored at -20°C or -80°C.[9] For aqueous stock solutions, it is advisable to filter-sterilize through a 0.22 µm filter before use.[9] Please note that the solubility of compounds can vary slightly between different batches.[8]
Q4: What is the stability of 3-DZA in cell culture medium?
A4: While specific stability data in various cell culture media is not extensively published, it is generally recommended to prepare fresh dilutions of 3-DZA in your experimental medium from a frozen stock solution for each experiment to ensure consistent activity.
Q5: Are there any known off-target effects of 3-DZA?
A5: The primary target of 3-DZA is SAH hydrolase. However, as a global methylation inhibitor, its effects can be widespread, impacting numerous cellular processes that rely on methylation, such as DNA, RNA, and protein methylation.[10] It is important to consider these broad effects when interpreting experimental data. For example, 3-DZA has been shown to affect the nucleotide pool in cells, an effect that may not be directly mediated by SAH hydrolase inhibition.[5] When possible, including appropriate controls, such as other methylation inhibitors or performing rescue experiments, can help to dissect the specific pathways being affected.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Problem: You are observing significant variations in the 50% inhibitory concentration (IC50) of 3-DZA in your cell viability assays.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding Density | Ensure precise and consistent cell numbers are seeded for each experiment. Create a standardized protocol for cell counting and seeding. Be aware that higher densities can lead to increased resistance.[4][5][6] |
| Variations in Treatment Duration | The duration of drug exposure significantly impacts IC50 values. Standardize the treatment time across all experiments for comparability. |
| Different Serum Lots or Concentrations | Use the same lot of FBS for a set of experiments. If a new lot must be used, perform a bridging experiment to assess any potential differences in cell growth or drug response. |
| Lot-to-Lot Variability of 3-DZA | Test each new batch of 3-DZA to confirm its potency. If a significant difference is observed, adjust the working concentration accordingly. Consider purchasing a larger batch to minimize this variability over time.[3] |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to treatments. |
Issue 2: Unexpected or Noisy Western Blot Results for NF-κB Pathway Proteins
Problem: You are not observing the expected changes in the phosphorylation of NF-κB p65 or the degradation of IκBα after 3-DZA treatment.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal 3-DZA Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup. |
| Insufficient Stimulation of the NF-κB Pathway | Ensure that your positive control (e.g., LPS or TNF-α) is effectively activating the NF-κB pathway. The inhibitory effects of 3-DZA will only be apparent in stimulated cells. |
| Issues with Antibody Quality | Use validated antibodies specific for the phosphorylated form of your target protein and for the total protein as a loading control. |
| Problems with Lysate Preparation | Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest. |
| Co-treatment with Homocysteine | The effect of 3-DZA on NF-κB transcriptional activity is potentiated by L-homocysteine.[7] Consider co-treating your cells with L-homocysteine (e.g., 100 µM) to enhance the inhibitory effect. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay Duration | IC50 Value (µM) | Reference |
| HIV-1 (A012 isolate) in PBMCs | Human Peripheral Blood Mononuclear Cells | Not Specified | 0.15 | [2][9] |
| HIV-1 (A018 isolate) in PBMCs | Human Peripheral Blood Mononuclear Cells | Not Specified | 0.20 | [2][9] |
| A549 | Human Lung Carcinoma | 24 hours | < 3.9 µg/mL (approx. < 12.9 µM) | [11] |
| PC3 | Human Prostate Cancer | Not Specified | > 10 | [12] |
| HCT-116 | Human Colon Cancer | Not Specified | > 10 | [12] |
| HepG2 | Human Hepatocellular Carcinoma | Not Specified | > 10 | [12] |
| HL-60 | Human Promyelocytic Leukemia | Not Specified | Growth inhibition between 10-100 µM | [13] |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, serum concentration, and assay duration.
Experimental Protocols
Protocol 1: Assessment of NF-κB p65 Phosphorylation by Western Blot
-
Cell Seeding: Seed your cells (e.g., RAW 264.7 macrophages) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treatment with 3-DZA: The following day, pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., sterile water or DMSO). For potentiation, L-homocysteine (e.g., 100 µM) can be added along with 3-DZA.[7]
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS for RAW 264.7 cells) for 15-30 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total NF-κB p65 and/or a housekeeping protein like β-actin or GAPDH.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect your cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Treatment: After 24 hours, pre-treat the cells with 3-DZA for 1-2 hours, followed by stimulation with an NF-κB activator for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with your dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-deazaadenosine, a S-adenosylhomocysteine hydrolase inhibitor, has dual effects on NF-kappaB regulation. Inhibition of NF-kappaB transcriptional activity and promotion of IkappaBalpha degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. Perturbation of biochemical transmethylations by 3-deazaadenosine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bowdish.ca [bowdish.ca]
Validation & Comparative
Comparative analysis of the anti-HIV-1 activity of various 3-deaza-adenosine analogs.
A comprehensive guide for researchers and drug development professionals on the anti-HIV-1 efficacy of 3-deaza-adenosine analogs, supported by experimental data and detailed methodologies.
This guide provides a comparative analysis of the in vitro anti-HIV-1 activity of three prominent 3-deaza-adenosine analogs: 3-deazaadenosine (DZA), 3-deaza-aristeromycin (DZAri), and 3-deazaneplanocin A (DZNep). These compounds have demonstrated potent inhibitory effects on HIV-1 replication, presenting a unique class of potential therapeutic agents, particularly against drug-resistant viral strains.
Data Presentation
The anti-HIV-1 activity and cytotoxicity of the 3-deaza-adenosine analogs are summarized in the tables below. The data highlights the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a crucial measure of a compound's therapeutic window.
| Compound | HIV-1 Isolate | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 3-Deazaadenosine (DZA) | A012 | 0.15[1][2] | Not Reported | Not Reported |
| A018 | 0.20[1][2] | Not Reported | Not Reported |
Table 1: Anti-HIV-1 Activity and Cytotoxicity of 3-Deazaadenosine (DZA). The EC₅₀ values indicate the concentration at which DZA inhibits 50% of viral replication in peripheral blood mononuclear cells (PBMCs) infected with HIV-1 isolates A012 and A018.
Further research is required to determine the CC₅₀ and SI for DZA and to obtain comprehensive quantitative data for DZAri and DZNep.
Mechanism of Action
The anti-HIV-1 mechanism of 3-deaza-adenosine analogs is multifaceted, primarily revolving around the inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase. This enzyme is critical for cellular methylation reactions, which are essential for the replication of HIV-1. By inhibiting AdoHcy hydrolase, these analogs lead to an accumulation of S-adenosylhomocysteine, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of methylation processes interferes with viral and cellular functions necessary for HIV-1 proliferation.
Furthermore, some of these analogs, after anabolic phosphorylation to their triphosphate forms, may act as competitive inhibitors of HIV-1 reverse transcriptase, a key enzyme in the viral life cycle.
Studies have also indicated that these compounds can modulate host cell signaling pathways. For instance, 3-deazaneplanocin A (DZNep) has been shown to induce the expression of nuclear binding factors that recognize the AP-1 transcription site, which may contribute to its anti-HIV-1 activity. Additionally, these analogs have been observed to inhibit the Tat-induced transcription of the HIV-1 long terminal repeat (LTR).
Experimental Protocols
The evaluation of the anti-HIV-1 activity of these compounds typically involves the following key experiments:
p24 Antigen Capture ELISA
This assay is a widely used method to quantify the production of the HIV-1 p24 capsid protein, a marker of viral replication.
Detailed Protocol:
-
Plate Coating: 96-well microtiter plates are coated with a capture antibody specific for HIV-1 p24 antigen and incubated overnight at room temperature.
-
Blocking: The plates are washed and then blocked with a blocking buffer (e.g., a solution containing bovine serum albumin) to prevent non-specific binding.
-
Sample and Standard Incubation: Cell culture supernatants from HIV-1 infected cells treated with the test compounds, along with a standard curve of known p24 antigen concentrations, are added to the wells. The plates are then incubated to allow the p24 antigen to bind to the capture antibody.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody that recognizes a different epitope on the p24 antigen is added to the wells and incubated.
-
Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition and Signal Detection: A substrate solution (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product. The reaction is stopped with a stop solution, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The concentration of p24 antigen in the samples is determined by interpolating from the standard curve. The EC₅₀ value is then calculated as the concentration of the compound that causes a 50% reduction in p24 antigen production compared to untreated control cells.
Cytotoxicity Assay (MTT or XTT Assay)
This assay assesses the effect of the compounds on the viability of the host cells.
Detailed Protocol:
-
Cell Seeding: Host cells (e.g., PBMCs or a T-cell line) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a period that corresponds to the duration of the antiviral assay.
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
Signal Detection: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase by 3-Deaza-adenosine Analogs.
Caption: Inhibition of HIV-1 Tat-Mediated LTR Transactivation.
Caption: Experimental Workflow for the p24 Antigen Capture ELISA.
References
How does the inhibitory potency of 3-Deazaadenosine compare to other S-adenosylhomocysteine hydrolase inhibitors?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potency of 3-Deazaadenosine with other notable S-adenosylhomocysteine (SAH) hydrolase inhibitors. The data presented is supported by experimental findings to assist researchers in selecting the appropriate inhibitor for their studies.
S-adenosylhomocysteine hydrolase (SAH hydrolase or AHCY) is a critical enzyme that catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, the inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn broadly inhibits cellular methylation reactions essential for various biological processes, including gene expression and signal transduction.
Inhibitory Potency: A Quantitative Comparison
The inhibitory potency of various compounds against SAH hydrolase is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the reported inhibitory potencies of 3-Deazaadenosine and other well-characterized SAH hydrolase inhibitors.
| Inhibitor | Type of Inhibition | Ki | IC50 |
| 3-Deazaadenosine | Reversible | 3.9 µM[1][2] | |
| Neplanocin A | Tight-binding | 8.39 nM (bovine liver enzyme)[3], 0.2 nM (L929 cell enzyme)[4] | |
| Aristeromycin | Mechanism-based | k2/Ki = 4.4 x 10(6) M-1min-1 ((4'S)-aristeromycin-5'-carboxaldehyde)[5] | |
| Adenosine dialdehyde (AdOx) | Irreversible | 40 nM[6] | |
| DZ2002 | Reversible | Not specified | Not specified |
Experimental Protocols
The determination of inhibitory potency for SAH hydrolase inhibitors relies on robust enzymatic assays. Two common methods are the colorimetric assay using Ellman's reagent (DTNB) and High-Performance Liquid Chromatography (HPLC)-based assays.
Colorimetric Assay for SAH Hydrolase Activity
This method quantifies the production of homocysteine, a product of the SAH hydrolase reaction, by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be measured spectrophotometrically.
Materials:
-
SAH Hydrolase enzyme
-
S-adenosylhomocysteine (SAH) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA)
-
Adenosine deaminase (to prevent the reverse reaction)
-
Inhibitor compound (e.g., 3-Deazaadenosine)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, adenosine deaminase, and the desired concentration of the inhibitor.
-
Add the SAH hydrolase enzyme to the mixture and pre-incubate for a specified time to allow for inhibitor binding.
-
Initiate the reaction by adding the SAH substrate.
-
Immediately add DTNB to the reaction mixture.
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of TNB.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
HPLC-Based Assay for SAH Hydrolase Activity
This method directly measures the conversion of SAH to adenosine and homocysteine or the reverse reaction, the synthesis of SAH from adenosine and homocysteine, by separating and quantifying the reaction components using HPLC.
Materials:
-
SAH Hydrolase enzyme
-
S-adenosylhomocysteine (SAH) or Adenosine and Homocysteine as substrates
-
Inhibitor compound
-
Reaction buffer
-
Quenching solution (e.g., trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
Procedure:
-
Set up the enzymatic reaction in a reaction buffer containing the SAH hydrolase enzyme and the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate(s) (either SAH for the forward reaction or adenosine and homocysteine for the reverse reaction).
-
Incubate the reaction for a fixed period at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject a specific volume of the supernatant into the HPLC system.
-
Separate the substrate(s) and product(s) on the HPLC column.
-
Quantify the peak areas of the substrate(s) and product(s) to determine the extent of the reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing the Impact: Pathways and Workflows
To better understand the mechanism of SAH hydrolase inhibition and the methods used to study it, the following diagrams have been generated.
Caption: Workflow for a colorimetric SAH hydrolase inhibition assay.
The inhibition of SAH hydrolase has significant downstream effects on cellular processes that are dependent on methylation. The accumulation of SAH leads to the feedback inhibition of methyltransferases, which are responsible for the methylation of a wide range of molecules, including DNA, RNA, and proteins.
Caption: The central role of SAH hydrolase in the methylation cycle.
Recent studies have also implicated the dysregulation of the methylation cycle due to SAH hydrolase inhibition in the modulation of specific signaling pathways, such as the Wnt signaling pathway. The mechanism is thought to involve epigenetic changes in the promoters of key genes in the pathway.
Caption: Postulated effect of SAH hydrolase inhibition on the Wnt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. Frontiers | S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic [frontiersin.org]
- 4. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Deazaadenosine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 3-Deazaadenosine hydrochloride must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible chemical management practices are essential.[1] This guide provides detailed, step-by-step instructions for the appropriate disposal of this compound.
Safety and Handling Summary
The following table summarizes key safety and handling information for this compound.
| Property | Information | Citation |
| GHS Classification | Not classified as hazardous | [1] |
| Hazard Pictograms | None | [1] |
| Signal Word | None | [1] |
| Hazard Statements | None | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE (gloves, lab coat, safety glasses) is recommended as a general precaution when handling any chemical. | [1] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, strong reducing agents. | [1] |
Standard Operating Procedure for Disposal
This section outlines the detailed methodology for the disposal of this compound in various forms.
1. Disposal of Unused Solid this compound:
-
Step 1: Evaluation. Confirm that the this compound is the sole component of the waste. If it is mixed with other chemicals, the disposal procedure for the mixture will be dictated by the most hazardous component.
-
Step 2: Collection. Collect the solid waste in a clearly labeled, sealed container. The original container is suitable if it is in good condition.
-
Step 3: Labeling. Label the waste container as "Non-Hazardous Waste: this compound".
-
Step 4: Institutional Guidelines. Consult your institution's specific guidelines for non-hazardous chemical waste disposal. Many institutions have designated collection points for non-hazardous solid waste.
2. Disposal of Aqueous Solutions of this compound:
-
Step 1: Neutralization (if necessary). If the solution has been prepared with acidic or basic solvents, it should be neutralized to a pH between 5.0 and 12.5 before disposal.[2]
-
Step 2: Dilution. For small quantities of low-concentration aqueous solutions, dilution with copious amounts of water may be permissible for drain disposal. However, this is highly dependent on local regulations and institutional policies.[2] Always verify with your Environmental Health and Safety (EHS) department.
-
Step 3: Collection for Waste Pickup. For larger volumes or higher concentrations, or if drain disposal is not permitted, collect the solution in a sealed, properly labeled waste container.[2][3]
3. Disposal of Empty Containers:
-
Step 1: Triple Rinsing. All empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water for aqueous solutions).[4]
-
Step 2: First Rinsate Disposal. The first rinsate should be collected as chemical waste and disposed of according to the procedures for aqueous solutions.[4]
-
Step 3: Subsequent Rinsate Disposal. The second and third rinses can typically be disposed of down the drain.[4]
-
Step 4: Container Disposal. After rinsing, deface or remove the original label to prevent misuse. The clean, empty container can then be disposed of as regular laboratory glass or plastic waste, or recycled according to institutional policy.[3][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
It is imperative to always consult your institution's specific waste disposal guidelines and your local Environmental Health and Safety (EHS) office to ensure full compliance with all regulations.[2][3] While this compound is not classified as hazardous, proper chemical hygiene and waste management are fundamental to maintaining a safe and sustainable research environment.
References
Personal protective equipment for handling 3-Deazaadenosine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Deazaadenosine hydrochloride in a laboratory setting. Due to conflicting information in available Safety Data Sheets (SDS), a conservative approach to personal protective equipment (PPE) is recommended to ensure the highest degree of safety.
Immediate Safety Information
While some sources classify this compound as non-hazardous, others recommend more stringent precautions. Therefore, it is prudent to handle this compound with care at all times. The carcinogenicity of this molecule has not been fully characterized, warranting conservative handling practices[1].
Personal Protective Equipment (PPE)
The following PPE is recommended as a minimum standard when handling this compound, particularly in its powdered form, to prevent inhalation, skin, and eye contact.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes or aerosolized powder. |
| Skin Protection | Nitrile gloves and a lab coat | Prevents direct skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of inhalation. | Minimizes the risk of inhaling the powdered substance. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound from reception to disposal.
-
Preparation :
-
Always review the most current Safety Data Sheet (SDS) before handling the compound.
-
Put on all required PPE, including safety glasses, a lab coat, and gloves[1].
-
Ensure you are working in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid inhalation[1].
-
-
Handling :
-
When weighing the solid compound, do so with care to avoid creating dust.
-
For creating solutions, this compound is soluble in water and DMSO at 60 mg/mL[2].
-
-
Storage :
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Solid Waste : Dispose of any unused solid compound and contaminated consumables (e.g., weigh boats, pipette tips) in a designated hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a clearly labeled, sealed waste container.
-
Decontamination : Clean all work surfaces and equipment thoroughly with an appropriate solvent after use.
-
Institutional Guidelines : Always follow your institution's specific guidelines for hazardous waste disposal. Disposal into the sewer system should be avoided[4].
In Case of Exposure
-
Skin Contact : Immediately wash the affected area with copious amounts of water and a mild detergent[1]. Remove any contaminated clothing.
-
Eye Contact : Flush the eyes with large amounts of water for at least 15 minutes[1].
-
Inhalation : If adverse symptoms occur after potential inhalation, move to fresh air and seek medical attention.
-
Ingestion : Avoid ingestion. If it occurs, seek immediate medical advice.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
